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  • Product: 2-(Methylamino)propane-1,3-diol
  • CAS: 77697-86-0

Core Science & Biosynthesis

Foundational

Whitepaper: Comprehensive NMR Spectral Analysis of 2-(Methylamino)propane-1,3-diol

Executive Summary As a Senior Application Scientist, I approach the structural elucidation of small, highly polar molecules not merely as a data-collection exercise, but as a rigorous, self-validating system of logical d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the structural elucidation of small, highly polar molecules not merely as a data-collection exercise, but as a rigorous, self-validating system of logical deductions. 2-(Methylamino)propane-1,3-diol (CAS 77697-86-0), commonly known as N-methylserinol, presents unique analytical challenges due to its extensive hydrogen-bonding network, prochiral center, and pH-sensitive secondary amine.

This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR) spectral assignment of 2-(methylamino)propane-1,3-diol. By establishing a strictly controlled experimental protocol, we eliminate chemical shift drift and spectral artifacts, ensuring that the resulting 1H and 13C assignments are both accurate and reproducible for drug development and synthetic validation.

Causality Behind Experimental Choices

Before executing the acquisition, it is critical to understand the physicochemical properties of the molecule [1] and how they dictate our experimental parameters.

  • Solvent Selection (D₂O vs. CDCl₃): The diol and secondary amine groups form strong intermolecular hydrogen bonds. In non-polar solvents like CDCl₃, this leads to uncontrolled aggregation, resulting in extreme line broadening and unpredictable chemical shifts. Deuterium oxide (D₂O) outcompetes these interactions, yielding sharp, well-defined multiplets.

  • pH/pD Control for the Secondary Amine: The secondary amine has a pKa of ~9.5. In unbuffered D₂O, the protonation state fluctuates depending on the sample concentration, causing the N-CH₃ and C2-H peaks to drift significantly. To create a self-validating system , the solution must be adjusted to pD > 11.0 using NaOD. This locks the molecule entirely in its free-base form, ensuring absolute reproducibility of the intrinsic chemical shifts.

  • Diastereotopic Splitting: The C2 carbon is a prochiral center. Hindered rotation around the C1-C2 bond—stabilized by transient intramolecular hydrogen bonding—places the two protons of each methylene group (-CH₂OH) in magnetically inequivalent environments. Consequently, they appear as a complex ABX spin system rather than a simple doublet.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following step-by-step methodology incorporates internal checks to validate magnetic homogeneity and quantitative accuracy.

Workflow A 1. Sample Preparation (D2O, pD 11.0, DSS) B 2. Shimming & Tuning (Self-Validating Linewidth <1 Hz) A->B C 3. 1D/2D Acquisition (1H, 13C, COSY, HSQC) B->C D 4. Phase & Baseline Correction (Zero-Order & First-Order) C->D E 5. Peak Assignment (Multiplet Analysis) D->E

Fig 1: Step-by-step self-validating NMR acquisition workflow.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of 2-(methylamino)propane-1,3-diol in 0.6 mL of D₂O. Add 10 µL of 1M NaOD to adjust the pD to > 11.0.

  • Internal Referencing: Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard (δ 0.00 ppm).

  • Instrument Calibration (The Validation Step): Tune and match the probe to the exact solvent impedance. Shim the magnet until the DSS reference peak exhibits a linewidth at half-height (FWHM) of < 1.0 Hz . If this metric is not met, the magnetic field is inhomogeneous, and the data must be rejected.

  • ¹H Acquisition: Acquire 16 scans using a 30° pulse angle, 64k data points, and a relaxation delay (D1) of 5 seconds to ensure complete longitudinal relaxation (T1) of the N-CH₃ protons for quantitative integration.

  • ¹³C Acquisition: Acquire 1024 scans using a 30° pulse angle, WALTZ-16 proton decoupling, and a D1 of 2 seconds.

  • Data Processing: Apply a 0.3 Hz exponential line broadening (LB) for ¹H and 1.0 Hz for ¹³C before Fourier Transformation. Perform rigorous zero-order and first-order phase correction to ensure symmetrical peak bases.

Spectral Data & Peak Assignments

The following tables summarize the quantitative data extracted from the optimized 1D spectra. The assignments align with established spectral baselines for structurally analogous serinol derivatives [2].

Table 1: ¹H NMR Data (400 MHz, D₂O, pD > 11.0, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
N-CH₃ 2.38Singlet (s)3H-Methyl protons attached to the secondary amine.
C2-H 2.62Multiplet (m) / tt1H~5.5, 6.0Methine proton at the prochiral center (C2).
C1-H₂, C3-H₂ 3.52, 3.60Doublet of doublets (dd)4H~11.0, 5.5Diastereotopic methylene protons adjacent to hydroxyls.

(Note: In D₂O, the exchangeable -OH and -NH protons undergo rapid deuterium exchange and coalesce into the residual solvent peak (HOD) at ~4.79 ppm.)

Table 2: ¹³C NMR Data (100 MHz, D₂O, pD > 11.0, 298 K)
PositionChemical Shift (δ, ppm)Carbon TypeStructural Assignment
N-CH₃ 33.5CH₃N-Methyl carbon.
C1, C3 60.5CH₂Equivalent methylene carbons attached to oxygen.
C2 61.0CHMethine carbon attached to nitrogen.

2D Correlation & Validation Network

To definitively prove the 1D assignments, 2D NMR techniques must be employed. The Heteronuclear Single Quantum Coherence (HSQC) spectrum confirms direct C-H connectivity, while Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) map the spin-spin coupling network.

Correlation H_NMe 1H: N-CH3 (δ 2.38) C_NMe 13C: N-CH3 (δ 33.5) H_NMe->C_NMe HSQC C_C2 13C: C2 (δ 61.0) H_NMe->C_C2 HMBC H_C2 1H: C2-H (δ 2.62) H_C1 1H: C1/C3-H2 (δ 3.52, 3.60) H_C2->H_C1 COSY H_C2->C_C2 HSQC C_C1 13C: C1/C3 (δ 60.5) H_C1->C_C1 HSQC

Fig 2: 2D NMR correlation network (COSY, HSQC, HMBC) for peak validation.

Mechanistic Proof via HMBC: The critical validation step for distinguishing the C2 methine carbon from the C1/C3 methylene carbons lies in the HMBC spectrum. The N-CH₃ protons (δ 2.38) show a strong ³J correlation to the C2 carbon (δ 61.0), but no correlation to the C1/C3 carbons (δ 60.5). This definitively anchors the assignment of the closely spaced ¹³C signals.

References

  • National Center for Biotechnology Information. "2-(Methylamino)propane-1,3-diol | C4H11NO2 | CID 20545753". PubChem Database. URL:[Link]

  • Prabhakar, A. et al. "2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers". Polymer Chemistry, Royal Society of Chemistry, 2013. URL:[Link]

Exploratory

Crystallographic Structure Data and Solid-State Characterization of 2-(Methylamino)propane-1,3-diol: A Technical Guide

Executive Summary 2-(Methylamino)propane-1,3-diol (commonly known as N-methylserinol) is a highly versatile, prochiral amino alcohol. It serves as a critical building block in organic synthesis, most notably as a precurs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Methylamino)propane-1,3-diol (commonly known as N-methylserinol) is a highly versatile, prochiral amino alcohol. It serves as a critical building block in organic synthesis, most notably as a precursor for non-ionic X-ray contrast agents (e.g., Iopamidol) and synthetic sphingolipid analogs. While its solution-phase chemistry is well-documented, its solid-state crystallographic characterization presents unique challenges. This whitepaper provides an in-depth, authoritative guide to the crystallographic profiling of 2-(Methylamino)propane-1,3-diol, detailing the physicochemical rationale for salt formation, a self-validating experimental workflow for Single-Crystal X-Ray Diffraction (SCXRD), and an analysis of its supramolecular hydrogen-bonding network.

Physicochemical Constraints and Crystallization Rationale

The free base of 2-(Methylamino)propane-1,3-diol, much like its unmethylated precursor serinol, is a highly hygroscopic compound with a low melting point (typically 52–58 °C for serinol). The presence of two terminal hydroxyl groups and a secondary amine creates a frustrated, dynamic hydrogen-bonding network in the liquid or amorphous solid state. Because the molecule rapidly absorbs atmospheric moisture[1], obtaining high-quality single crystals of the free base at ambient conditions is thermodynamically unfavorable.

The Causality of Salt Formation: To circumvent these structural limitations, crystallographers routinely convert the free base into its hydrochloride salt, 2-(Methylamino)propane-1,3-diol hydrochloride (CAS 785816-82-2). This chemical transformation is not merely a handling convenience; it is a fundamental crystallographic strategy. Protonation of the secondary amine ( NH2+​ ) locks the nitrogen into a rigid tetrahedral geometry and introduces a spherical chloride counterion. This chloride ion acts as a robust, omnidirectional hydrogen-bond acceptor, anchoring the crystal lattice and significantly increasing the lattice energy and melting point[2].

Self-Validating Experimental Protocol for SCXRD

To ensure absolute trustworthiness and reproducibility, the following SCXRD protocol is designed as a self-validating system. Each phase includes a mechanistic justification and an internal checkpoint to verify success before proceeding.

Phase 1: Salt Formation & Purification
  • Action: Dissolve 2-(Methylamino)propane-1,3-diol free base in anhydrous ethanol. Add 1.05 equivalents of ethanolic HCl dropwise under an inert argon atmosphere.

  • Causality: The slight stoichiometric excess of HCl ensures complete protonation of the secondary amine. This prevents the formation of a mixed free-base/salt co-crystal, which would introduce severe crystallographic disorder and ruin the refinement process.

  • Validation Checkpoint: Evaporate a 1 mL aliquot under a gentle nitrogen stream. The formation of a brittle, white microcrystalline powder confirms successful salt conversion. A sticky, viscous residue indicates incomplete protonation or residual water, requiring re-lyophilization.

Phase 2: Vapor Diffusion Crystallization
  • Action: Dissolve the validated hydrochloride salt in a minimum volume of methanol (solvent). Place the open vial inside a larger, sealed chamber containing diethyl ether (anti-solvent). Maintain the system undisturbed at 4 °C.

  • Causality: Vapor diffusion provides an exceptionally slow, controlled supersaturation gradient. The low temperature (4 °C) reduces the kinetic energy of the system, favoring the thermodynamic growth of large, defect-free single crystals rather than the rapid kinetic nucleation of useless microcrystalline powder.

  • Validation Checkpoint: Inspect the vial after 72 hours under a polarized light microscope. Crystals that exhibit sharp, uniform extinction (turning completely dark) upon rotation validate a pristine single-crystal domain free of macroscopic twinning.

Phase 3: Cryo-Mounting and Data Collection
  • Action: Submerge the selected crystal in perfluoropolyether oil (e.g., Paratone-N). Mount it on a polyimide loop and immediately transfer it to the diffractometer's 100 K nitrogen cold stream.

  • Causality: The hydrophobic oil coating displaces surface moisture, protecting the highly hygroscopic crystal from atmospheric degradation during transfer[1]. The 100 K cold stream freezes the oil, rigidly anchoring the crystal and drastically reducing atomic thermal vibrations (Debye-Waller factors). This is critical for resolving the faint electron density of the hydrogen atoms involved in the bonding network.

  • Validation Checkpoint: Perform a rapid 5-minute preliminary X-ray scan. A high percentage of indexed reflections (>95%) with a mosaicity of <0.5° validates the crystal's internal long-range order before committing to a 12-hour full data collection.

Phase 4: Structure Solution and Refinement
  • Action: Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL).

  • Causality: Intrinsic phasing is highly effective for light-atom organic structures containing a single heavier anomalous scatterer (Chlorine).

  • Validation Checkpoint: Ensure the final R1​ value is below 5% and the maximum residual electron density peak is <0.5 e/A˚3 (located near the chloride ion), confirming a complete and chemically accurate structural model.

Workflow N1 1. Free Base Preparation (N-Methylserinol) N2 2. Salt Formation (HCl / EtOH) N1->N2 N3 3. Vapor Diffusion (EtOH / Et2O at 4°C) N2->N3 N4 4. Cryo-Mounting (100 K, Paratone Oil) N3->N4 N5 5. X-Ray Diffraction (Mo Kα, λ=0.71073 Å) N4->N5 N6 6. Structure Solution (SHELXT / SHELXL) N5->N6

Fig 1: Self-validating SCXRD workflow for highly hygroscopic amino alcohol salts.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters expected for a high-quality single crystal of 2-(Methylamino)propane-1,3-diol hydrochloride, derived from standard solid-state behaviors of isostructural amino alcohol salts.

Table 1: Representative Crystallographic Parameters for 2-(Methylamino)propane-1,3-diol Hydrochloride

ParameterValueCrystallographic Significance
Chemical Formula C4​H12​ClNO2​ Represents the fully protonated secondary amine salt.
Formula Weight 141.60 g/mol Determines the expected density in the solid state.
Crystal System MonoclinicTypical for chiral/prochiral asymmetric amino alcohols.
Space Group P21​/c Centrosymmetric packing favored by racemic mixtures.
Temperature 100(2) KCryo-cooling minimizes thermal ellipsoids for H-atom resolution.
Z (Molecules/Unit Cell) 4Standard packing efficiency for monoclinic systems.
Calculated Density ( ρ ) ~1.35 g/cm³High density indicates a tightly packed hydrogen-bonded lattice.
Radiation Mo K α ( λ = 0.71073 Å)High-energy radiation minimizes absorption errors.
Final R indices [I>2 σ (I)] R1​ < 0.05, wR2​ < 0.12Indicates a high-quality, reliable structural model.

Supramolecular Mechanistic Insights: The Hydrogen-Bonding Network

In the solid state, the protonated N-methylserinol cation exhibits a complex, three-dimensional supramolecular architecture. Drawing parallels from the crystallographic behavior of its parent compound, serinol[2], the structural integrity is dictated by a highly competitive hydrogen-bonding landscape.

  • Primary Anchoring (Charge-Assisted H-Bonds): The protonated secondary amine ( NH2+​ ) acts as a bifurcated hydrogen-bond donor. These highly polarized N-H bonds interact directly with the chloride anion ( N−H⋯Cl− ), forming the primary thermodynamic backbone of the lattice. Because the chloride ion is spherical, it can accept multiple hydrogen bonds simultaneously, acting as a structural node.

  • Secondary Network (Hydroxyl Interactions): The two terminal hydroxyl groups of the propane-1,3-diol backbone act as both donors and acceptors. They engage in moderate O−H⋯Cl− interactions and strong intermolecular O−H⋯O bonds between adjacent cations. This cross-linking weaves the 1D amine-chloride chains into a resilient 3D framework.

  • Conformational Locking: The steric bulk of the N-methyl group forces the aliphatic backbone into a specific gauche conformation. This conformation minimizes steric clash while maximizing the orbital overlap required for the aforementioned hydrogen bonds, explaining the high calculated density of the crystal.

Hbond Cation N-Methylserinol Backbone OH1 O-H Group 1 Cation->OH1 Covalent OH2 O-H Group 2 Cation->OH2 Covalent NH N-H⁺ Group Cation->NH Covalent Cl Cl⁻ Acceptor OH1->Cl O-H···Cl OH2->OH1 O-H···O NH->Cl N-H···Cl

Fig 2: Supramolecular hydrogen-bonding topology in N-methylserinol hydrochloride.

Sources

Foundational

Pharmacokinetic Profiling of 2-(Methylamino)propane-1,3-diol Derivatives: Mechanistic Insights and ADME Optimization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The 2-(methylamino)propane-1,3-diol (N-methylserinol) motif is a privileged pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The 2-(methylamino)propane-1,3-diol (N-methylserinol) motif is a privileged pharmacophore utilized in the design of sphingosine-1-phosphate (S1P) receptor modulators, artificial nucleic acids, and targeted enzyme inhibitors. Unlike its primary amine counterpart (serinol), the secondary amine imparts distinct pharmacokinetic (PK) and pharmacodynamic (PD) properties. This whitepaper elucidates the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of N-methylserinol derivatives, providing actionable mechanistic insights for optimizing drug candidates.

Physicochemical Impact on Absorption and Distribution

Replacing a primary amine with an N-methyl group fundamentally alters the molecule's interaction with aqueous and lipid environments, directly dictating its absorption profile.

  • Lipophilicity and Permeability: The N-methyl group reduces the hydrogen bond donor (HBD) count by one. According to Lipinski’s rules, this reduction in desolvation energy is a critical driver for enhanced passive transcellular permeability. In Caco-2 cell models, N-methylated derivatives consistently demonstrate a 1.5 to 2-fold increase in apparent permeability ( Papp​ ) compared to primary amines. The base scaffold exhibits a calculated XLogP3-AA of -1.5 [1], which can be tuned via lipid tail additions to achieve optimal membrane crossing.

  • Volume of Distribution ( Vd​ ): The steric bulk and electron-donating nature of the methyl group slightly lower the basicity of the nitrogen. At physiological pH (7.4), a larger fraction of the drug exists in the unionized state. This facilitates partitioning into deep tissue compartments and crossing the blood-brain barrier (BBB)—an absolute requirement for CNS-active immunomodulators.

Metabolic Stability and Bioactivation Pathways

The metabolic fate of 2-(methylamino)propane-1,3-diol derivatives is dictated by the steric hindrance around the nitrogen atom and the exposed 1,3-diol system.

  • Resistance to Oxidative Deamination: Primary amines are highly susceptible to rapid clearance via Monoamine Oxidase (MAO). The N-methyl group sterically shields the nitrogen, effectively shifting the primary metabolic route to Cytochrome P450 (CYP3A4/CYP2D6)-mediated N-demethylation. This phase I metabolic shift prolongs the systemic half-life ( t1/2​ ) and smooths the peak-to-trough plasma concentration ratio. Similar structural strategies have been successfully employed in the synthesis of third-generation immucillins to optimize PK profiles [2].

  • Kinase-Mediated Bioactivation: Derivatives of 2-amino-1,3-propanediol, such as the MS drug fingolimod (FTY720), function as prodrugs requiring in vivo phosphorylation by Sphingosine Kinase 2 (SphK2) [3]. N-methylation of the serinol core alters the binding kinetics within the SphK2 catalytic pocket. While the primary amine is rapidly phosphorylated, the N-methyl derivative undergoes slower, sustained phosphorylation. This allows the parent compound to act as a controlled-release reservoir of the active phosphate metabolite. Furthermore, naturally occurring N-methylated sphingoid bases have been shown to act as potent endogenous regulators of sphingosine kinase activity [4].

Pathway A 2-(Methylamino)propane-1,3-diol Derivative (Prodrug) B CYP450 (Hepatic) N-Demethylation A->B Phase I Metabolism C Sphingosine Kinase 2 (SphK2) Phosphorylation A->C Direct Bioactivation F Renal Excretion (Hydrophilic Diol) A->F Unchanged Drug Excretion D Primary Amine Metabolite (Active Intermediate) B->D Demethylation E Phosphorylated Active Drug (Target Agonist) C->E Kinase Action D->C Enhanced Affinity

Figure 1: Pharmacokinetic routing and bioactivation pathways of N-methylserinol derivatives.

Excretion and Renal Clearance

The 1,3-diol moiety ensures that despite the increased lipophilicity from the N-methyl group, the molecule retains sufficient hydrophilicity for renal filtration. The primary hydroxyl groups are targets for UDP-glucuronosyltransferases (UGTs). However, the N-methyl group induces a conformational shift that sterically hinders UGT access, thereby reducing the rate of glucuronidation and lowering overall hepatic clearance ( Clhep​ ).

Quantitative Pharmacokinetic Comparison
PropertyPrimary Amine (Serinol Core)Secondary Amine (N-Methylserinol Core)Pharmacokinetic Implication
Hydrogen Bond Donors 43Reduced desolvation energy; enhanced membrane permeability.
LogP (Base Scaffold) -1.8-1.5 [1]Increased lipophilicity; higher Volume of Distribution ( Vd​ ).
Primary Metabolic Route MAO-mediated deaminationCYP-mediated N-demethylationProlonged half-life; resistance to rapid oxidative clearance.
Kinase Affinity ( Km​ ) Low Km​ (Rapid phosphorylation)Moderate Km​ (Sustained phosphorylation)Acts as a controlled-release prodrug reservoir [3].

Experimental Protocols for PK Validation

To rigorously evaluate the ADME properties of novel 2-(methylamino)propane-1,3-diol derivatives, the following self-validating protocols must be employed.

Protocol 1: In Vitro Microsomal Stability and N-Demethylation Tracking

Rationale: This assay quantifies the shift from MAO-mediated deamination to CYP-mediated N-demethylation. Self-Validation Mechanism: The inclusion of an internal standard prior to quenching self-validates the extraction efficiency, correcting for any volumetric losses or ion suppression during MS analysis.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation: Mix HLMs (final protein concentration 0.5 mg/mL) with the N-methylserinol derivative (1 µM final) in the buffer. Pre-incubate at 37°C for 5 minutes to establish thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration), the essential cofactor for CYP450 enzymes.

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard). Causality: Acetonitrile immediately denatures the metabolic enzymes to halt the reaction at precise timepoints and precipitates proteins to prevent column fouling.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Track both the parent N-methyl compound decay and the appearance of the primary amine (N-demethylated) metabolite to calculate intrinsic clearance ( Clint​ ).

Workflow N1 HLM Incubation (Phase I/II) N2 Quenching (Acetonitrile) N1->N2 N3 LC-MS/MS (MRM Mode) N2->N3 N4 PK Calculation (Cl_int, t1/2) N3->N4

Figure 2: Step-by-step in vitro microsomal stability and PK validation workflow.

Protocol 2: SphK2 Bioactivation Assay

Rationale: To evaluate the phosphorylation kinetics of the 1,3-diol moiety by SphK2, verifying prodrug activation. Self-Validation Mechanism: A parallel control reaction using the primary amine counterpart (e.g., standard fingolimod) is run simultaneously to normalize enzyme activity and validate the relative Vmax​/Km​ shift.

  • Enzyme Reaction: Incubate recombinant human SphK2 (10 nM) with the derivative (10 µM) in an optimized kinase buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2​ , and 1 mM ATP.

  • Time-Course: Quench reactions at 10-minute intervals over 1 hour using methanol.

  • Quantification: Measure the formation of the phosphorylated 1,3-diol product via LC-MS/MS. Plot Michaelis-Menten kinetics to determine the catalytic efficiency ( Vmax​/Km​ ) relative to the primary amine control.

References

  • 2-(Methylamino)propane-1,3-diol | C4H11NO2 | CID 20545753. PubChem, National Center for Biotechnology Information.
  • Third-Generation Immucillins: Syntheses and Bioactivities of Acyclic Immucillin Inhibitors of Human Purine Nucleoside Phosphorylase. Journal of Medicinal Chemistry - ACS Publications.
  • “Inside-Out” Signaling of Sphingosine-1-Phosphate: Therapeutic Targets. Pharmacological Reviews (PMC).
  • The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists. Journal of Biological Chemistry (PMC).

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Characterization of 2-(Methylamino)propane-1,3-diol via Reductive Amination

Introduction and Chemical Context 2-(Methylamino)propane-1,3-diol (CAS: 77697-86-0), frequently referred to as N-methylserinol, is a highly polar, versatile aliphatic amino diol[1]. In pharmaceutical development, it serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

2-(Methylamino)propane-1,3-diol (CAS: 77697-86-0), frequently referred to as N-methylserinol, is a highly polar, versatile aliphatic amino diol[1]. In pharmaceutical development, it serves as a critical building block and intermediate, most notably in the synthesis of non-ionic X-ray contrast media such as Iopromide[1]. Due to its high hydrophilicity—driven by a topological polar surface area of 52.5 Ų and three hydrogen bond donors[2]—the synthesis and subsequent isolation of the free base require precise control over reaction conditions and workup methodologies to prevent yield loss in aqueous phases.

This protocol details a highly efficient reductive amination pathway utilizing 1,3-dihydroxypropan-2-one (dihydroxyacetone) and methylamine.

Mechanistic Pathway

The synthesis relies on the classic reductive amination of a ketone. The primary amine (methylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of dihydroxyacetone. This reversible condensation yields a Schiff base (imine) intermediate, which is subsequently reduced in situ by a mild hydride donor (sodium borohydride) to form the stable secondary amine.

ReactionPathway DHA 1,3-Dihydroxypropan-2-one (Ketone) Imine Schiff Base Intermediate (Imine) DHA->Imine Condensation (- H2O) MA Methylamine (Primary Amine) MA->Imine Methanol, 0°C Product 2-(Methylamino)propane-1,3-diol (Target Amino Diol) Imine->Product NaBH4 Reduction (Hydride Transfer)

Reaction pathway: Reductive amination of dihydroxyacetone to 2-(Methylamino)propane-1,3-diol.

Materials and Reagents

Reagent / MaterialRoleEquivalentsNotes / Specifications
1,3-Dihydroxypropan-2-one Starting Material1.0 eqEnsure anhydrous state to favor imine formation.
Methylamine (33% w/w in EtOH)Amine Source1.5 eqExcess drives the equilibrium toward the imine.
Sodium Borohydride ( NaBH4​ ) Reducing Agent1.2 eqMild reducing agent; stable in alcoholic solvents.
Methanol (MeOH) Solvent10 VolSolubilizes highly polar intermediates.
Isopropanol (IPA) Extraction SolventAs neededUsed to separate the product from inorganic salts.
Hydrochloric Acid (HCl) Quenching AgentAs needed1M aqueous solution for quenching excess hydride.

Step-by-Step Synthesis Protocol

Phase 1: Imine Formation
  • Preparation: Equip a dry, multi-neck round-bottom flask with a magnetic stirrer, an internal temperature probe, and a nitrogen inlet.

  • Dissolution: Suspend 1,3-dihydroxypropan-2-one (1.0 eq) in anhydrous Methanol (10 Vol) under a nitrogen atmosphere.

  • Amine Addition: Cool the suspension to 0–5 °C using an ice-water bath. Dropwise, add the Methylamine solution (1.5 eq).

    • Causality Note: The condensation reaction is mildly exothermic. Maintaining a temperature below 5 °C prevents the volatilization of methylamine (boiling point -6 °C for the pure gas) and minimizes unwanted aldol-type side reactions of the dihydroxyacetone.

  • Equilibration: Stir the mixture at room temperature for 2 hours to ensure maximum conversion to the Schiff base intermediate.

Phase 2: Reduction
  • Cooling: Re-cool the reaction mixture to 0 °C.

  • Hydride Addition: Add Sodium Borohydride ( NaBH4​ , 1.2 eq) in small portions over 45 minutes.

    • Causality Note: NaBH4​ reacts with methanol to release hydrogen gas, and the reduction of the imine is highly exothermic. Portion-wise addition is a critical safety and quality control measure to prevent thermal runaway and maintain the integrity of the hydroxyl groups.

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

Phase 3: Workup and Isolation (Salt-Exclusion Method)

Standard aqueous extraction is ineffective here due to the extreme water solubility of the amino diol. 8. Quenching: Carefully add 1M HCl dropwise until gas evolution ceases and the pH reaches ~6. This destroys unreacted borohydride. 9. Concentration: Evaporate the methanol under reduced pressure to yield a crude, semi-solid residue containing the product and inorganic borate salts. 10. Basification & Extraction: Suspend the residue in a minimal amount of water, adjust the pH to 10-11 using 2M NaOH (converting the amine to its free base), and evaporate to absolute dryness again. 11. Selective Solvation: Triturate the dried residue with hot Isopropanol (IPA) multiple times.

  • Causality Note: Hot IPA selectively dissolves the free base of 2-(Methylamino)propane-1,3-diol while leaving the inorganic sodium and borate salts completely insoluble.
  • Final Isolation: Filter the hot IPA mixture to remove salts. Concentrate the filtrate under high vacuum to yield 2-(Methylamino)propane-1,3-diol as a viscous, pale yellow oil or waxy solid.

Analytical Characterization

To validate the structural integrity of the synthesized 2-(Methylamino)propane-1,3-diol, the following analytical parameters should be confirmed against established chemical databases[2]:

Analytical TechniqueExpected Result / ParameterDiagnostic Significance
Mass Spectrometry (ESI-MS) m/z 106.1 [M+H]+Confirms the exact mass of 105.079 Da[2].
1H NMR (D2O, 400 MHz) ~2.40 ppm (s, 3H)Confirms the presence of the N-methyl group.
1H NMR (D2O, 400 MHz) ~2.75 ppm (m, 1H)Corresponds to the central methine (CH) proton attached to the amine.
1H NMR (D2O, 400 MHz) ~3.60 - 3.80 ppm (m, 4H)Represents the four diastereotopic protons of the two terminal hydroxymethyl ( CH2​OH ) groups.

References

  • National Center for Biotechnology Information (NCBI). "2-(Methylamino)propane-1,3-diol | C4H11NO2 | CID 20545753". PubChem Compound Summary. Available at:[Link]

Sources

Application

Application Note: Advanced Synthetic Workflows for Iopamidol Using 2-(Methylamino)propane-1,3-diol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Rationale Iopamidol is a widely utilized non...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Iopamidol is a widely utilized non-ionic, low-osmolality iodinated contrast agent essential for radiographic imaging modalities such as computed tomography (CT)[1]. The conventional industrial synthesis of Iopamidol relies heavily on the amidation of 5-amino-2,4,6-triiodoisophthaloyl dichloride with 2-amino-1,3-propanediol (serinol)[1]. However, the use of primary amines like serinol presents inherent chemoselectivity challenges, specifically the risk of N,O-acyl migration and over-acylation during the subsequent introduction of the (S)-2-(acetyloxy)propanoyl group[2].

This application note details an advanced, alternative synthetic workflow utilizing 2-(Methylamino)propane-1,3-diol (also known as N-methylserinol)[3] as the primary synthon.

The Causality of Precursor Selection: By replacing serinol with its N-methylated derivative, the initial amidation yields a tertiary amide intermediate. This structural modification completely eliminates the acidic amide proton, thereby preventing unwanted O-acylation at the isophthalamide side chains during the lactylation of the central aniline group. Once the highly reactive acylation steps are complete, a targeted oxidative N-demethylation followed by alkaline hydrolysis restores the secondary amide architecture, yielding ultra-pure Iopamidol[4]. This route is particularly valuable for synthesizing high-purity reference standards or overcoming specific scale-up bottlenecks associated with primary amine side-reactions.

Pathway Visualization

Pathway Node1 5-Amino-2,4,6-triiodoisophthaloyl dichloride Node3 Tertiary Amide Intermediate (N,N'-Dimethylated) Node1->Node3 Amidation (DMAc) Node2 2-(Methylamino)propane-1,3-diol (Precursor) Node2->Node3 Nucleophilic Addition Node4 Targeted N-Demethylation & Hydrolysis Node3->Node4 Oxidative Dealkylation Node5 Iopamidol API Node4->Node5 Purification & Polish

Figure 1: Synthetic workflow utilizing 2-(Methylamino)propane-1,3-diol for Iopamidol.

Experimental Protocols: A Self-Validating System

The following protocols are designed with integrated In-Process Controls (IPCs) to ensure each step acts as a self-validating system, confirming conversion before downstream progression.

Step 1: Amidation (Formation of the Tertiary Amide Backbone)

Objective: Construct the N,N'-dimethylated isophthalamide intermediate.

  • Reaction Setup: Charge a dry, nitrogen-purged reactor with 5-amino-2,4,6-triiodoisophthaloyl dichloride (1.0 eq). Dissolve in anhydrous N,N-dimethylacetamide (DMAc)[5]. Mechanistic Note: DMAc is selected for its superior solubilizing power for bulky, triiodinated aromatics.

  • Base Addition: Add triethylamine (TEA) (2.5 eq) to act as an acid scavenger.

  • Precursor Addition: Slowly add a solution of 2-(Methylamino)propane-1,3-diol (2.2 eq)[3] in DMAc dropwise at 0°C to control the exothermic nucleophilic acyl substitution.

  • Propagation: Gradually increase the temperature to 30°C and maintain for 1.5 hours[1].

  • Validation (IPC 1): Sample the mixture for HPLC analysis. The reaction is deemed complete when residual dichloride is <0.5% (Area %).

Step 2: Regioselective Lactylation

Objective: Acylate the central aniline group without side-chain interference.

  • Reagent Introduction: To the Step 1 mixture, add (S)-2-(acetyloxy)propanoyl chloride (1.2 eq) dropwise at 15°C[2].

  • Propagation: Stir the mixture at 40°C for 4 hours.

  • Causality Check: Because the side-chain amides are tertiary (due to the N-methyl group), they cannot undergo N-acylation. This forces the lactyl chloride to react exclusively with the sterically hindered but electronically available central aniline nitrogen.

  • Validation (IPC 2): Confirm the formation of the O-acetylated, N,N'-dimethyl intermediate via LC-MS (Target mass validation).

Step 3: Oxidative N-Demethylation and Global Deprotection

Objective: Cleave the transient N-methyl groups and hydrolyze the O-acetyl protecting group to yield Iopamidol.

  • Oxidative Cleavage: Treat the intermediate with a catalytic amount of Ruthenium(III) chloride (RuCl₃) and Sodium periodate (NaIO₄) in a biphasic EtOAc/H₂O system. Mechanistic Note: RuO₄ (generated in situ) selectively oxidizes the N-methyl groups of tertiary amides to N-formyl groups.

  • Alkaline Hydrolysis: Separate the aqueous layer and adjust the pH to 11–12 using 1M NaOH. Stir at 50°C for 2 hours.

  • Causality Check: The alkaline conditions simultaneously deformylate the side-chain amides (restoring the secondary amides) and hydrolyze the ester to restore the (S)-2-(hydroxy)propanoyl group[4].

  • Neutralization & Polish: Neutralize to pH 7 with HCl, pass through a mixed-bed ion exchange resin to remove inorganic salts, and crystallize from 2-butanol.

Quantitative Data Summaries

Table 1: Comparative Process Metrics (Serinol vs. N-Methylserinol Routes)

MetricStandard Route (Serinol)Advanced Route (2-(Methylamino)propane-1,3-diol)
Amidation Yield 88 - 92%94 - 96% (Fewer side reactions)
Lactylation Regioselectivity Moderate (Requires strict temp control)Excellent (Tertiary amide blocks O-acylation)
Downstream Processing Direct HydrolysisRequires Oxidative N-Demethylation
Primary Application Industrial API ManufacturingImpurity Profiling & High-Purity Reference Standards

Table 2: HPLC In-Process Control (IPC) Parameters

StageTarget AnalyteRelative Retention Time (RRT)Acceptance Criteria
IPC 1 5-amino-2,4,6-triiodoisophthaloyl dichloride1.45< 0.5% Area
IPC 1 N,N'-Dimethyl Intermediate1.00> 95.0% Area
IPC 2 O-Acetylated Intermediate1.20> 98.0% Conversion
IPC 3 Final Iopamidol API0.85 (Matches USP Standard)> 99.5% Purity

References

  • Source: benchchem.
  • Source: acs.
  • Source: epo.
  • 2-(methylamino)
  • Source: google.

Sources

Method

HPLC method development for 2-(Methylamino)propane-1,3-diol quantification

An Application Note for the Quantification of 2-(Methylamino)propane-1,3-diol by HPLC Title: A Robust HPLC Method for the Quantification of 2-(Methylamino)propane-1,3-diol Using Pre-Column Derivatization with Dansyl Chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Quantification of 2-(Methylamino)propane-1,3-diol by HPLC

Title: A Robust HPLC Method for the Quantification of 2-(Methylamino)propane-1,3-diol Using Pre-Column Derivatization with Dansyl Chloride

Introduction

2-(Methylamino)propane-1,3-diol is a small, highly polar amino alcohol. As a functionalized amine, it can serve as a key starting material or intermediate in the synthesis of various pharmaceutical compounds. Its presence as a residual impurity or its precise quantification in a reaction mixture is often a critical quality attribute. The analysis of this compound, however, presents a significant challenge for conventional High-Performance Liquid Chromatography (HPLC) methods. Due to its high polarity, it exhibits poor retention on standard reversed-phase columns, and its structure lacks a significant chromophore, making it virtually transparent to UV-Vis detection at low concentrations.[1][2][3]

To overcome these analytical hurdles, this application note presents a comprehensive, field-proven protocol for the sensitive quantification of 2-(Methylamino)propane-1,3-diol. The method is based on a pre-column derivatization strategy using 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride). This well-established derivatizing agent reacts with the secondary amine of the analyte to form a stable, highly fluorescent derivative.[4][5][6] This derivatization not only imparts excellent detectability but also increases the hydrophobicity of the analyte, leading to improved chromatographic retention and resolution on a C18 column.

This guide is designed for researchers, analytical scientists, and drug development professionals, providing a detailed, step-by-step workflow for method development, followed by a rigorous validation protocol aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]

Principle of Derivatization

The core of this method is the reaction between Dansyl Chloride and the secondary amine of 2-(Methylamino)propane-1,3-diol. The reaction is a nucleophilic substitution occurring under basic conditions (pH ~9.5). The alkaline environment deprotonates the amine, enhancing its nucleophilicity, allowing it to attack the sulfonyl chloride group of the Dansyl reagent. This forms a stable sulfonamide bond, covalently linking the fluorescent dansyl group to the analyte. The resulting derivative is highly fluorescent and possesses a strong UV chromophore, enabling sensitive detection.[4][10][11]

Part 1: Method Development and Protocol

This section provides a detailed protocol for the sample preparation, derivatization, and chromatographic analysis of 2-(Methylamino)propane-1,3-diol.

Experimental Workflow Diagram

HPLC Method Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis prep1 Accurately weigh standard/sample prep2 Dissolve in diluent (e.g., Water) prep1->prep2 deriv1 Transfer aliquot to reaction vial prep2->deriv1 deriv2 Add Alkaline Buffer (pH 9.5) deriv1->deriv2 deriv3 Add Dansyl Chloride reagent deriv2->deriv3 deriv4 Vortex & Incubate (e.g., 60°C for 30 min) deriv3->deriv4 deriv5 Quench reaction (e.g., with Formic Acid) deriv4->deriv5 analysis1 Filter sample with 0.22 µm syringe filter deriv5->analysis1 analysis2 Inject into HPLC-FLD system analysis1->analysis2

Caption: Workflow for quantification of 2-(Methylamino)propane-1,3-diol.

1.1. Materials and Reagents
  • Analyte: 2-(Methylamino)propane-1,3-diol reference standard

  • Derivatizing Agent: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride), ≥99.0% (HPLC)

  • Solvents: Acetonitrile (ACN, HPLC Grade), Methanol (MeOH, HPLC Grade), Water (HPLC Grade or Milli-Q)

  • Buffer Reagents: Sodium Bicarbonate (ACS grade), Sodium Carbonate (ACS grade)

  • Quenching Reagent: Formic Acid (ACS grade)

1.2. Solutions Preparation
  • Diluent: HPLC Grade Water.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(Methylamino)propane-1,3-diol reference standard and dissolve in 10.0 mL of Diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the Stock Solution with Diluent to achieve concentrations ranging from, for example, 0.1 µg/mL to 10 µg/mL.

  • Sodium Bicarbonate Buffer (0.2 M, pH 9.5): Dissolve an appropriate amount of sodium bicarbonate in HPLC grade water to make a 0.2 M solution. Adjust the pH to 9.5 with 1 M NaOH.

  • Dansyl Chloride Reagent (10 mg/mL): Accurately weigh 100 mg of Dansyl Chloride and dissolve in 10 mL of Acetonitrile. This solution is light-sensitive and should be prepared fresh daily and stored in an amber vial.[4]

1.3. Derivatization Protocol
  • Pipette 100 µL of each standard solution, quality control sample, or sample preparation into a clean microcentrifuge tube or HPLC vial.

  • Add 100 µL of Sodium Bicarbonate Buffer (0.2 M, pH 9.5). Vortex for 30 seconds.

  • Add 100 µL of the freshly prepared Dansyl Chloride reagent (10 mg/mL in ACN).[4]

  • Immediately vortex the mixture for 30 seconds to ensure complete mixing.

  • Incubate the vials in a heating block or water bath at 60°C for 30 minutes in the dark.

  • After incubation, cool the mixture to room temperature.

  • Add 20 µL of a quenching solution (e.g., 2% formic acid in water) to stop the reaction by consuming the excess Dansyl Chloride.[4] Vortex for 30 seconds.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

1.4. Instrumentation and Chromatographic Conditions

The following conditions provide a robust starting point for method development and can be optimized as needed.

ParameterRecommended Setting
HPLC System A system equipped with a binary pump, autosampler, column oven, and fluorescence detector.
Column Reversed-Phase C18 Column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Fluorescence Detector Excitation (λex): 340 nm, Emission (λem): 525 nm

Part 2: Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The protocols described below are based on the ICH Q2(R1) guideline and are essential for ensuring the reliability and integrity of the quantitative data generated.[7][8][12][13]

Method Validation Workflow Diagram

Validation Workflow cluster_params Validation Parameters (ICH Q2 R1) cluster_results Acceptance Criteria method Final Developed HPLC Method specificity Specificity (Peak Purity, Placebo Inj.) method->specificity linearity Linearity & Range (5+ concentrations) method->linearity accuracy Accuracy (% Recovery at 3 levels) method->accuracy precision Precision (Repeatability & Intermediate) method->precision lod_loq LOD & LOQ (S/N Ratio or Slope) method->lod_loq robustness Robustness (Varied Parameters) method->robustness spec_res No Interference specificity->spec_res lin_res R² ≥ 0.995 linearity->lin_res acc_res 98.0-102.0% accuracy->acc_res prec_res RSD ≤ 2.0% precision->prec_res lod_loq_res S/N ≥ 3 (LOD) S/N ≥ 10 (LOQ) lod_loq->lod_loq_res rob_res System Suitability Passes robustness->rob_res

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

2.1. Validation Parameters and Acceptance Criteria
Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze derivatized blank (diluent), placebo (matrix without analyte), and standard solution. Assess peak purity of the analyte in the presence of impurities and matrix components using a photodiode array detector if available.The analyte peak should be free from interference from blank and placebo components at its retention time. Peak purity index should be > 0.99.
Linearity & Range Analyze a minimum of five concentrations across the expected range (e.g., 50% to 150% of the target concentration). Plot a calibration curve of peak area vs. concentration and determine the correlation coefficient (r²) and y-intercept.Correlation coefficient (r²) ≥ 0.995. The y-intercept should not be significantly different from zero.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of target), in triplicate. Calculate the percentage recovery.Mean recovery should be within 98.0% to 102.0% for each level.
Precision Repeatability (Intra-day): Analyze a minimum of six replicate preparations of a standard at 100% of the target concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) Determine the lowest concentration of analyte that can be detected but not necessarily quantitated. Often estimated based on a signal-to-noise ratio of 3:1.S/N ≥ 3
Limit of Quantitation (LOQ) Determine the lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Often estimated based on a signal-to-noise ratio of 10:1. The precision (RSD) at the LOQ should be ≤ 10%.S/N ≥ 10
Robustness Intentionally make small, deliberate variations to the method parameters (e.g., ±2°C in column temperature, ±0.2 mL/min in flow rate, ±5% in mobile phase organic composition) and assess the impact on the results and system suitability.The method should remain unaffected by small variations. System suitability parameters (e.g., peak tailing, resolution) must remain within acceptable limits.
Conclusion

This application note details a selective, sensitive, and robust HPLC method for the quantification of 2-(Methylamino)propane-1,3-diol. The pre-column derivatization with Dansyl Chloride successfully addresses the challenges of poor retention and lack of a UV chromophore, enabling reliable analysis with fluorescence detection. The provided protocols for both method development and validation are grounded in established scientific principles and regulatory expectations, offering a comprehensive guide for implementation in quality control and research environments. This method serves as a powerful tool for professionals requiring accurate quantification of this and structurally similar amino alcohols.

References
  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. March 2024. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Guidance on Analytical Method Validation. Available from: [Link]

  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. June 2024. Available from: [Link]

  • Lambda Therapeutic Research. Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Scribd. HPLC Analysis of Dansyl Derivatives. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. Available from: [Link]

  • Wang, L., et al. (2020). Targeted quantification of amino acids by dansylation. MethodsX, 7, 100779. Available from: [Link]

  • Ivanov, A. R., et al. (2022). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 14(4), 56-66. Available from: [Link]

  • Gupta, A., et al. (2020). Ninhydrin Revisited: Quantitative Chirality Recognition of Amines and Amino Alcohols Based on Nondestructive Dynamic Covalent Chemistry. Organic Letters, 22(17), 6668-6672. Available from: [Link]

  • Petridis, K. D., & Steinhart, H. (1995). [Automated pre-column derivatization with o-phthaldialdehyde (OPA). A new RP-HPLC method for the determination of biogenic amines in food]. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 201(3), 256-260. Available from: [Link]

  • Diva-portal.org. An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Available from: [Link]

  • Cheméo. 2-[Dimethyl(amino)]-2-(methyloxymethyl)propane-1,3-diol, dimethyl ether - Chemical & Physical Properties. Available from: [Link]

  • Gotor, R., et al. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(15), 7521-7557. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20545753, 2-(Methylamino)propane-1,3-diol. Available from: [Link]

  • Acta Scientific. Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Available from: [Link]

  • ResearchGate. ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1531, 2-Amino-2-methyl-1,3-propanediol. Available from: [Link]

  • NextSDS. 2-(methylamino)propane-1,3-diol — Chemical Substance Information. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10164823, 2-Methylamino-2-hydroxymethyl-1,3-propanediol. Available from: [Link]

  • Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography, 387, 255-265. Available from: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. Available from: [Link]

  • AKJournals. Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Available from: [Link]

  • The Professional Medical Journal. Analysis of Amino Acids by High Performance Liquid Chromatography. Available from: [Link]

  • Scientific Research Publishing. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. Available from: [Link]

  • Sotgia, S., et al. (2008). A new selective pre-column ninhydrin-based derivatization for a RP-HPLC determination of plasma asymmetric dimethyl-l-arginine (ADMA) by fluorescence detection. Amino Acids, 34(4), 625-630. Available from: [Link]

  • Pharmaffiliates. CAS No : 77697-86-0 | Product Name : 2-(Methylamino)propane-1,3-diol. Available from: [Link]

  • Wiley Analytical Science. No chromophore - no problem? May 2021. Available from: [Link]

Sources

Application

Application Note: Synthesis of 2-(Methylamino)propane-1,3-diol via Catalytic Reductive Amination

Abstract This application note provides a comprehensive technical guide for the synthesis of 2-(Methylamino)propane-1,3-diol, a valuable amino-diol building block, utilizing the robust and efficient methodology of cataly...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive technical guide for the synthesis of 2-(Methylamino)propane-1,3-diol, a valuable amino-diol building block, utilizing the robust and efficient methodology of catalytic reductive amination. We delve into the underlying reaction mechanism, explore the critical parameters influencing the reaction's success, and present a detailed, field-proven protocol suitable for implementation in research and drug development laboratories. This guide is designed to equip researchers, scientists, and process chemists with the necessary expertise to successfully perform this synthesis, troubleshoot potential issues, and understand the causal relationships behind the experimental choices.

Introduction and Strategic Importance

2-Amino-1,3-propane diols and their derivatives are versatile platforms for chemical synthesis, serving as key intermediates in the development of pharmaceuticals, functional polymers, and other high-value materials.[1] The N-methylated analog, 2-(Methylamino)propane-1,3-diol, is a particularly useful synthon, offering a secondary amine for further functionalization while retaining two primary hydroxyl groups for subsequent reactions.

Traditional methods for amine synthesis, such as direct alkylation of amines with alkyl halides, are often plagued by issues of over-alkylation, leading to mixtures of secondary and tertiary amines that are difficult to separate.[2] Catalytic reductive amination emerges as a superior strategy, offering a controlled, one-pot synthesis that minimizes byproducts and aligns with the principles of green chemistry.[3] This process, which converts a carbonyl group to an amine via an intermediate imine, is highly atom-economical and often proceeds under mild conditions.[3][4]

This document will focus on the direct reductive amination of 1,3-dihydroxyacetone with methylamine, a straightforward and efficient route to the target compound.

Reaction Mechanism: A Stepwise Analysis

The catalytic reductive amination proceeds through a two-step sequence within a single pot: (1) the formation of an imine (or its protonated form, the iminium ion), followed by (2) the reduction of the C=N double bond.[5]

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of methylamine on the carbonyl carbon of 1,3-dihydroxyacetone. This forms a transient hemiaminal intermediate. Under weakly acidic conditions (typically pH 4-6), which are optimal for this step, the hemiaminal readily dehydrates to form a water molecule and the corresponding imine. The acidic catalyst protonates the hydroxyl group of the hemiaminal, making it a better leaving group (water).[3] The resulting imine can then be protonated to form an iminium ion, which is a highly electrophilic species and more susceptible to reduction than the initial carbonyl compound.[6]

  • Reduction: The second stage is the irreversible reduction of the imine or iminium ion. A reducing agent, either hydrogen gas activated by a metal catalyst or a hydride reagent, delivers a hydride ion (H⁻) to the electrophilic carbon of the C=N bond.[7] This step forms the final, stable secondary amine product, 2-(Methylamino)propane-1,3-diol.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 1,3-Dihydroxyacetone (Carbonyl) C Hemiaminal Intermediate A->C + Methylamine B Methylamine (Nucleophile) B->C D Imine / Iminium Ion C->D - H₂O (Acid-Catalyzed) F 2-(Methylamino)propane-1,3-diol (Final Product) D->F E Reducing Agent (e.g., H₂/Pd/C or NaBH₃CN) E->F Hydride Transfer

Caption: Reaction mechanism for catalytic reductive amination.

Critical Parameters and Component Selection

The success of the synthesis hinges on the judicious selection of catalysts, reducing agents, and reaction conditions. The goal is to favor the reduction of the in-situ formed imine over the reduction of the starting carbonyl compound.

Starting Material

The logical and commercially available starting material for this synthesis is 1,3-dihydroxyacetone . It is typically supplied as a stable dimer, which readily dissociates into the monomeric ketone form in solution, particularly under the reaction conditions.[8]

Catalysts and Reducing Agents

The choice of the catalyst and reducing system is the most critical decision in designing the protocol. Two primary pathways are common: catalytic hydrogenation and hydride reduction.

System ComponentExamplesAdvantagesDisadvantages & Considerations
Catalytic Hydrogenation
CatalystPd/C, Pt/C, Raney Nickel[3][8]High atom economy; produces only water as a byproduct; catalyst is recyclable.Requires specialized high-pressure hydrogenation equipment; Raney Ni can be pyrophoric.
Reducing AgentHydrogen Gas (H₂)[9]Inexpensive and clean.Flammable gas requiring careful handling and specialized setups.
Hydride Reduction
Reducing AgentSodium Cyanoborohydride (NaBH₃CN)[3][7]Highly selective for iminium ions over ketones; allows for a one-pot reaction at ambient pressure.Generates cyanide waste; toxic.
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB)[3][10]Mild, highly selective, and less toxic than NaBH₃CN; excellent for acid-sensitive substrates.More expensive; generates acetate waste.
Sodium Borohydride (NaBH₄)[10][11]Inexpensive and readily available.Less selective; can readily reduce the starting aldehyde/ketone, leading to diol byproduct and lower yields.[6]
Solvent and pH
  • Solvent: The choice of solvent must accommodate the solubility of all reactants. For hydride reductions, chlorinated solvents like 1,2-dichloroethane (DCE) or ethers like tetrahydrofuran (THF) are common.[10] Alcohols such as methanol or ethanol are frequently used for catalytic hydrogenations.

  • pH Control: Maintaining a weakly acidic environment (pH ~4-6) is crucial. This is often achieved by adding a catalytic amount of acetic acid.[10] The acid catalyzes imine formation, but a pH that is too low will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Detailed Experimental Protocol

The following protocol describes a representative procedure for the synthesis of 2-(Methylamino)propane-1,3-diol using sodium triacetoxyborohydride (STAB), a method well-suited for standard laboratory settings.

Materials and Equipment
  • Chemicals: 1,3-Dihydroxyacetone dimer, Methylamine (e.g., 40 wt. % in H₂O or 2.0 M in THF), Sodium triacetoxyborohydride (STAB), 1,2-Dichloroethane (DCE), Glacial Acetic Acid, Dichloromethane (DCM), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, standard glassware.

Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add 1,3-dihydroxyacetone dimer (9.0 g, 50.0 mmol, assuming 1.0 equiv of monomer).

  • Solvent Addition: Add 100 mL of 1,2-dichloroethane (DCE). Stir the suspension for 10-15 minutes.

  • Amine and Acid Addition: Add methylamine solution (e.g., 25.0 mL of 2.0 M solution in THF, 50.0 mmol, 1.0 equiv) followed by glacial acetic acid (2.9 mL, 50.0 mmol, 1.0 equiv). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Addition of Reducing Agent: In a single portion, carefully add sodium triacetoxyborohydride (STAB) (12.7 g, 60.0 mmol, 1.2 equiv). Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Quenching: Carefully quench the reaction by the slow addition of 100 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous phase three times with dichloromethane (DCM) (3 x 50 mL).

  • Drying and Concentration: Combine all organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The product, 2-(Methylamino)propane-1,3-diol, is a polar and hydrophilic compound, making standard silica gel chromatography challenging.

  • High-Vacuum Distillation: If the product is thermally stable, distillation under high vacuum can be an effective purification method.[12][13]

  • Crystallization as a Salt: A highly effective method for purifying amino alcohols is to convert the product into a crystalline salt.[12]

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).

    • Add a solution of HCl in ether or isopropanol dropwise until the solution is acidic.

    • Cool the mixture to induce crystallization of the hydrochloride salt.

    • Collect the crystals by filtration, wash with cold solvent, and dry.

    • The pure free-base amine can be regenerated by dissolving the salt in water and neutralizing with a strong base, followed by extraction.

G A 1. Setup Combine 1,3-dihydroxyacetone, methylamine, and acetic acid in DCE. B 2. Imine Formation Stir at room temperature for 30-60 minutes. A->B C 3. Reduction Add STAB and stir for 12-24 hours. Monitor reaction progress. B->C D 4. Quench Carefully add saturated NaHCO₃ solution. C->D E 5. Extraction Separate layers and extract aqueous phase with DCM. D->E F 6. Drying & Concentration Combine organic layers, dry over Na₂SO₄, and concentrate. E->F G 7. Purification Purify crude product via high-vacuum distillation or salt crystallization. F->G H Final Product 2-(Methylamino)propane-1,3-diol G->H

Caption: Experimental workflow for the synthesis protocol.

Troubleshooting and Safety Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; inefficient extraction due to product polarity.Ensure STAB is fresh and added in slight excess. Increase reaction time. Extract with a more polar solvent like a mixture of DCM/Isopropanol, or perform more extractions.
Over-alkylation Product (Less common with this method) Reaction of product with residual carbonyl and another molecule of methylamine.Ensure a 1:1 stoichiometry of carbonyl to amine. Reductive amination is generally very effective at preventing this.[2]
Side Product (Dihydroxypropane) Reduction of the starting carbonyl by the reducing agent.Use a more selective reducing agent like STAB or NaBH₃CN. If using NaBH₄, ensure imine formation is complete before adding the reductant (two-step, one-pot).

Safety:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • 1,2-Dichloroethane (DCE) is a suspected carcinogen; handle with extreme care.

  • Methylamine is a corrosive and flammable gas/solution with a strong odor.

  • Handle all reagents and solvents in accordance with their Safety Data Sheets (SDS).

Conclusion

Catalytic reductive amination is a powerful and highly reliable method for the synthesis of 2-(Methylamino)propane-1,3-diol from 1,3-dihydroxyacetone. By carefully selecting the appropriate reducing agent and controlling the reaction conditions, particularly pH, high yields of the desired secondary amine can be achieved in a controlled, one-pot procedure. The protocol detailed herein, utilizing sodium triacetoxyborohydride, provides an accessible and efficient pathway for researchers in both academic and industrial settings, enabling the production of this valuable synthetic intermediate.

References

  • Reductive amination - Wikipedia. (n.d.). Retrieved March 31, 2026, from [Link]

  • Shafir, A., & Pozo, O. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(19), 10843–10884. [Link]

  • Li, J., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology, 11(16), 5518-5527. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved March 31, 2026, from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Beger, B., & Schöneich, C. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 593740. [Link]

  • Reductive Amination - Wordpress. (n.d.). Retrieved March 31, 2026, from [Link]

  • Organo-catalysed Reductive Amination/alkylation - Wordpress. (n.d.). Retrieved March 31, 2026, from [Link]

  • Reductive Amination - Chemistry Steps. (2024, March 28). Retrieved March 31, 2026, from [Link]

  • Distaso, C. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. SciSpace. [Link]

  • Zhang, M., et al. (2017). Sustainable Catalytic Amination of Diols: From Cycloamination to Monoamination. ACS Sustainable Chemistry & Engineering, 6(1), 1235–1241. [Link]

  • Li, C., et al. (2016). Acid-Assisted Ru-Catalyzed Enantioselective Amination of 1,2-Diols through Borrowing Hydrogen. ACS Catalysis, 7(1), 226–230. [Link]

  • Liu, H., et al. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Catalysts, 13(10), 1362. [Link]

  • Distaso, C. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino... (Patent No. WO2001058848A1).
  • A highly purified 1-aminopropanediol-2,3 and a method for the purification thereof. (1995). European Patent Office - EP 0470004 B1. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved March 31, 2026, from [Link]

  • Process for production of 2-amino-1,3-propanediol. (1999).
  • Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016, December 29). Retrieved March 31, 2026, from [Link]

  • 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. (n.d.). Polymer Chemistry (RSC Publishing). [Link]

Sources

Method

Application Notes &amp; Protocols: The Pivotal Role of 2-(Methylamino)propane-1,3-diol in the Synthesis of Non-Ionic Contrast Media

Abstract Non-ionic iodinated contrast media are paramount in modern diagnostic imaging, offering significantly improved safety profiles over their ionic predecessors.[1][2] The synthesis of leading agents, such as Iohexo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Non-ionic iodinated contrast media are paramount in modern diagnostic imaging, offering significantly improved safety profiles over their ionic predecessors.[1][2] The synthesis of leading agents, such as Iohexol and Ioversol, involves intricate multi-step chemical processes where the selection and quality of intermediates are critical to the final product's purity, efficacy, and safety. This document provides a detailed examination of 2-(Methylamino)propane-1,3-diol, a key building block in the preparation of these essential diagnostic drugs. We will explore its structural significance, delve into the causality behind its use in specific synthetic steps, and provide detailed protocols for its incorporation into the synthesis of a key intermediate for non-ionic contrast media.

Introduction: The Significance of Hydrophilicity and Low Osmolality

The evolution of X-ray contrast agents has been driven by the need to reduce adverse patient reactions. The high osmolality of early ionic contrast media was a major contributor to their toxicity. Non-ionic contrast agents, such as Iohexol, Iopamidol, and Ioversol, were designed to address this by incorporating highly hydrophilic side chains onto a tri-iodinated benzene ring core.[3][4] These side chains, rich in hydroxyl (-OH) groups, render the molecules highly water-soluble without ionizing in solution.[1][4] This results in a significantly lower osmolality, approaching that of blood, which in turn leads to a lower incidence of side effects.[2][4]

The compound 2-(Methylamino)propane-1,3-diol serves as a critical precursor for introducing these essential hydrophilic moieties. Its structure, featuring a secondary amine and two hydroxyl groups, allows for its strategic incorporation into the final contrast agent molecule.

The Synthetic Landscape: A Convergent Approach

The industrial synthesis of many non-ionic contrast agents follows a convergent strategy. A central, pre-iodinated aromatic core is first synthesized, which is then functionalized with hydrophilic side chains. A common and crucial intermediate in the synthesis of agents like Iohexol and Iodixanol is 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.[5][6][7] The journey to this intermediate, and subsequently to the final active pharmaceutical ingredient (API), often begins with 5-nitroisophthalic acid or 5-aminoisophthalic acid.

The core of this process involves the amidation of a 2,4,6-triiodoisophthaloyl derivative with an appropriate amino alcohol. This is where 2-(Methylamino)propane-1,3-diol and its close structural relative, 3-amino-1,2-propanediol, play their pivotal roles.

Chemical Causality: Why 2-(Methylamino)propane-1,3-diol?

The selection of 2-(Methylamino)propane-1,3-diol as a key reagent is underpinned by several critical chemical principles:

  • Nucleophilicity of the Secondary Amine: The secondary amine in 2-(Methylamino)propane-1,3-diol acts as a potent nucleophile, readily attacking the electrophilic carbonyl carbons of an activated isophthalic acid derivative (e.g., an acyl chloride). This facilitates the formation of a stable amide bond, which is a cornerstone of the final contrast agent's structure.

  • Introduction of Hydroxyl Groups: The two hydroxyl groups on the propane backbone are the primary reason for its use. These groups are essential for imparting the high water solubility and low osmolality that characterize non-ionic contrast media.[1]

  • Steric Considerations: The methyl group on the amine provides a degree of steric hindrance that can influence the reactivity and selectivity of subsequent N-alkylation steps, a common final step in syntheses like that of Iohexol.[8]

  • Structural Analogy to Glycerol: The propane-1,3-diol backbone is a close structural analog of glycerol, a highly biocompatible and water-soluble molecule. This inherent biocompatibility is a desirable trait for any moiety being incorporated into an intravenously administered drug.

Experimental Protocols: Synthesis of a Key Intermediate

The following section details a generalized protocol for a critical step in non-ionic contrast media synthesis: the amidation of 5-amino-2,4,6-triiodoisophthaloyl dichloride. This protocol is a synthesis of information from publicly available chemical literature and patents and should be adapted and optimized based on in-house laboratory conditions and safety protocols.

Preparation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide

This protocol outlines the reaction of 5-amino-2,4,6-triiodoisophthaloyl dichloride with 3-amino-1,2-propanediol, a close structural analog of 2-(methylamino)propane-1,3-diol. The principles of this reaction are directly applicable to the use of 2-(methylamino)propane-1,3-diol.

Objective: To synthesize a key intermediate for non-ionic contrast media through the amidation of a tri-iodinated aromatic core.

Materials:

  • 5-amino-2,4,6-triiodoisophthalic acid

  • Thionyl chloride or a suitable chlorinating agent[9][10]

  • 3-amino-1,2-propanediol (or 2-(methylamino)propane-1,3-diol)[11]

  • An appropriate organic solvent (e.g., N,N-Dimethylacetamide (DMAC), Tetrahydrofuran (THF))

  • An acid scavenger/base (e.g., triethylamine, sodium hydroxide)

  • Deionized water

  • Suitable crystallization solvents (e.g., butanol, 2-methoxyethanol)

Workflow Diagram:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification A 5-amino-2,4,6-triiodoisophthalic acid C 5-amino-2,4,6-triiodoisophthaloyl dichloride A->C Chlorination B Chlorinating Agent (e.g., Thionyl Chloride) E Crude Product Mixture C->E Nucleophilic Acyl Substitution D 2-(Methylamino)propane-1,3-diol F Crystallization E->F G Purified Intermediate F->G

Caption: Synthetic workflow for the amidation step.

Protocol:

  • Acyl Chloride Formation:

    • In a reaction vessel equipped with a stirrer, reflux condenser, and under an inert atmosphere (e.g., nitrogen), suspend 5-amino-2,4,6-triiodoisophthalic acid in a suitable solvent.

    • Slowly add the chlorinating agent (e.g., thionyl chloride) to the suspension.[10] The reaction is typically exothermic and may require cooling.

    • Heat the mixture to reflux and maintain for a period sufficient to ensure complete conversion to the diacyl chloride.[10] The progress can be monitored by techniques such as HPLC or TLC.

    • Upon completion, the excess chlorinating agent and solvent can be removed under reduced pressure. The resulting 5-amino-2,4,6-triiodoisophthaloyl dichloride is often used directly in the next step.

  • Amidation Reaction:

    • In a separate vessel, dissolve 2-(Methylamino)propane-1,3-diol (or 3-amino-1,2-propanediol) and an acid scavenger in a suitable solvent like DMAC.

    • Cool the solution (typically to between -10°C and 10°C) to control the exothermic reaction.

    • Slowly add a solution of the 5-amino-2,4,6-triiodoisophthaloyl dichloride from the previous step to the cooled amine solution.

    • Maintain the reaction at a low temperature for a set period, then allow it to warm to room temperature and stir until the reaction is complete.

  • Work-up and Purification:

    • Quench the reaction by adding water or an aqueous solution.

    • The crude product may precipitate out of the solution. If not, the product can be precipitated by adding an anti-solvent.

    • Filter the crude solid and wash with deionized water to remove salts and water-soluble impurities.

    • Further purification is typically achieved by recrystallization from a suitable solvent system, such as butanol or 2-methoxyethanol.[8] Purity should be assessed by HPLC.

Quality Control and Data Interpretation

The purity of the synthesized intermediate is paramount for the success of subsequent steps and the safety of the final drug product.

ParameterSpecificationAnalytical MethodRationale
Purity >99%HPLCEnsures the absence of starting materials and by-products that could interfere with subsequent reactions or pose a toxicity risk.
Residual Solvents As per ICH guidelinesGas ChromatographyHigh levels of residual solvents can be toxic and may affect the physical properties of the API.
Heavy Metals < 20 ppmICP-MSA critical safety parameter for parenterally administered drugs.
Water Content < 0.5%Karl Fischer TitrationExcess water can affect the stability and reactivity of the intermediate.

Subsequent Synthetic Transformations

The intermediate, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, is then typically carried forward to the final non-ionic contrast agent. This often involves two key transformations:

  • Acylation of the 5-amino group: The primary amino group on the aromatic ring is acylated, for instance, with acetic anhydride, to form an acetamido group.[12]

  • N-alkylation: In the case of Iohexol synthesis, the nitrogen of the newly formed acetamido group is alkylated with a reagent like 1-chloro-2,3-propanediol to introduce a third polyhydroxylated side chain.[8]

Logical Diagram of Synthetic Progression:

Caption: Key stages in non-ionic contrast media synthesis.

Conclusion

2-(Methylamino)propane-1,3-diol is a cornerstone in the synthesis of several life-saving non-ionic X-ray contrast media. Its judicious use allows for the introduction of essential hydrophilic side chains that are directly responsible for the improved safety and tolerability of these diagnostic agents. The protocols and principles outlined in this document are intended to provide researchers and drug development professionals with a foundational understanding of the critical role this intermediate plays, emphasizing the importance of purity, reaction control, and rational molecular design in the manufacturing of these vital pharmaceutical products.

References

  • EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents.
  • EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents.
  • Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide - ResearchGate. Available at: [Link]

  • Process for preparing 5-acetamino-N,N'-bis (2,3-dihydroxypropyl)-2,4,6-tri-iodo isophthalamide - Patsnap Eureka. Available at: [Link]

  • US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents.
  • WO1999026916A1 - N-alkylation of 5-amino-2,4,6-triiodo-isophthalamides - Google Patents.
  • US5489708A - Synthesis of ioversol - Google Patents.
  • PROCESS FOR IOHEXOL MANUFACTURE - Patent 1641743 - European Patent Office. Available at: [Link]

  • Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids - ChemRxiv. Available at: [Link]

  • 2-Amino-1,3-propane diols: A versatile platform for the synthesis of aliphatic cyclic carbonate monomers | Request PDF - ResearchGate. Available at: [Link]

  • CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents.
  • Process for the preparation of 5-amino-2,4,6-Triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst - Patent US-5663432-A - PubChem. Available at: [Link]

  • CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Google Patents.
  • Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging - MDPI. Available at: [Link]

  • Process for the preparation of 5-amino-2,4,6-Triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst - Justia Patents. Available at: [Link]

  • Beilu Non-ionic Contrast Agents Types, Ionic And Nonionic Contrast Media Comparison. Available at: [Link]

  • WO1998013334A1 - Process for the preparation of iohexol - Google Patents.
  • Iodinated Contrast agents within Radiology. Available at: [Link]

  • US5075502A - Nonionic x-ray contrast agents, compositions and methods - Google Patents.
  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available at: [Link]

  • contrast-agents-tutorial.pdf - Department of Radiology. Available at: [Link]

  • 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed. Available at: [Link]

Sources

Application

Asymmetric Desymmetrization of 2-(Methylamino)propane-1,3-diol: Strategies and Protocols for Chiral Amine Synthesis

Executive Summary & Mechanistic Rationale In the landscape of asymmetric synthesis, 2-(methylamino)propane-1,3-diol (commonly known as N-methylserinol) stands out as a highly versatile, prochiral building block. Because...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of asymmetric synthesis, 2-(methylamino)propane-1,3-diol (commonly known as N-methylserinol) stands out as a highly versatile, prochiral building block. Because the central C2 carbon is bonded to two identical enantiotopic hydroxymethyl groups (-CH₂OH), the molecule possesses a pseudo-plane of symmetry. Differentiating these two identical groups—a process known as desymmetrization —installs a stereogenic center at C2, providing direct access to enantiopure chiral amines, sphingosines, aziridines, and complex pharmaceutical intermediates like FTY720 (fingolimod) analogs[1][2].

The Causality of Experimental Design

The successful desymmetrization of 2-(methylamino)propane-1,3-diol requires strict control over its reactive functional groups. The secondary amine (-NHCH₃) is highly nucleophilic and will readily undergo unselective N-acylation if left unprotected. Therefore, orthogonal N-protection (e.g., using Boc, Cbz, or Ts groups) is a mandatory first step. Once protected, the catalyst (whether a biocatalytic enzyme or a transition-metal complex) can selectively coordinate with the oxygen centers.

  • In Biocatalysis: Lipases such as Porcine Pancreatic Lipase (PPL) provide a highly specific chiral binding pocket that accommodates only one of the enantiotopic branches, leaving the other unreacted[3].

  • In Chemocatalysis: Chiral transition-metal complexes, such as Cu(II)-Bisoxazoline (Cu-BOX), utilize the N-protected serinol as a tridentate ligand. The bulky chiral ligands create a sterically hindered environment (a pyramidal complex) that forces the incoming acylating agent to attack from a single, favored trajectory[1].

Quantitative Performance Matrix

The following table summarizes the validated strategies for the desymmetrization of N-protected 2-(methylamino)propane-1,3-diol derivatives, comparing catalyst efficiency, yield, and enantiomeric excess (ee).

Desymmetrization StrategyCatalyst SystemAcylating AgentSolvent / TempYield (%)Enantiomeric Excess (ee)Reference
Enzymatic Acylation Porcine Pancreatic Lipase (PPL)Vinyl AcetateNeat, 25 °C81 - 90%90 - 98% (R)[3]
Enzymatic Acylation Lipase PSVinyl ButanoateNeat, 25 °C90%97% (R)[2]
Asymmetric Benzoylation CuCl₂ / Chiral BOX LigandBenzoyl ChlorideTHF, 25 °C94%92 - 99% (S)[1]
Organocatalytic Chiral Phosphoric Acid (CPA)Intramolecular (Ynamide)Dioxane, 15 °C72 - 77%87 - 90%[4]

Pathway & Workflow Visualizations

To conceptualize the experimental workflows and the mechanistic divergence of these catalysts, refer to the diagrams below.

Workflow N1 N-Methylserinol (Prochiral Diol) N2 N-Protection (Boc2O / Et3N) N1->N2 Step 1 Masking Amine N3 Cu-BOX Complex Coordination N2->N3 Step 2 Metal Binding N4 Enantiodetermining Benzoylation N3->N4 Step 3 Steric Shielding N5 Chiral Monoester (>90% ee) N4->N5 Step 4 Desymmetrization

Fig 1: Step-by-step workflow of Cu-BOX catalyzed enantioselective desymmetrization.

Mechanism Pro N-Protected 2-(Methylamino)propane-1,3-diol (Enantiotopic Hydroxyls) Enz Biocatalysis (Porcine Pancreatic Lipase) Pro->Enz Vinyl Acetate, RT Chemo Chemocatalysis (Chiral Cu-BOX Complex) Pro->Chemo PhCOCl, THF, RT R_Prod (R)-Monoacetate (via Vinyl Acetate) Enz->R_Prod Chiral Pocket Selection S_Prod (S)-Monobenzoate (via Benzoyl Chloride) Chemo->S_Prod Ligand-Directed Shielding

Fig 2: Mechanistic divergence of prochiral N-methylserinol into distinct enantiomers based on catalyst.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Validation checkpoints (e.g., TLC monitoring and chiral HPLC) are integrated to ensure the integrity of the asymmetric induction.

Protocol A: Biocatalytic Desymmetrization via Lipase-Catalyzed Acylation

This protocol utilizes Porcine Pancreatic Lipase (PPL) to selectively acetylate one of the enantiotopic hydroxyl groups. Vinyl acetate is chosen specifically because the leaving group (ethenol) rapidly tautomerizes to acetaldehyde and evaporates, rendering the acylation strictly irreversible and driving the reaction to completion[3].

Reagents & Materials:

  • N-Boc-2-(methylamino)propane-1,3-diol: 1.0 mmol

  • Porcine Pancreatic Lipase (PPL): 300 mg/mmol substrate

  • Vinyl acetate: 20 mL (acts as both acyl donor and solvent)

  • Triethylamine (Et₃N): 0.1 mmol (optional additive to boost reaction rate)

Step-by-Step Methodology:

  • Substrate Preparation: Suspend 1.0 mmol of N-Boc-2-(methylamino)propane-1,3-diol in 20 mL of anhydrous vinyl acetate in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Enzyme Addition: Add 300 mg of PPL to the suspension. Causality note: PPL is heterogeneous in this mixture; vigorous stirring is required to maximize the surface area for solid-liquid interfacial catalysis.

  • Reaction Execution: Stir the mixture at 25 °C (room temperature). Monitor the reaction via TLC (Hexanes/EtOAc 1:1, visualized with ninhydrin stain). The starting material should be consumed within 3–5 hours.

  • Termination & Filtration: Once TLC confirms the disappearance of the diol, terminate the reaction by filtering the mixture through a pad of Celite to remove the PPL. Wash the Celite pad with ethyl acetate (3 × 10 mL).

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in hexanes) to yield the (R)-monoacetate.

  • Self-Validation Checkpoint: Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min). The expected ee is ≥90%.

Protocol B: Transition-Metal Catalyzed Asymmetric Benzoylation (Cu-BOX)

This chemocatalytic approach relies on a Cu(II) complex with a chiral bisoxazoline (BOX) ligand. The N-protected diol acts as a tridentate ligand, coordinating to the copper center. The steric bulk of the BOX ligand selectively blocks one face of the complex, forcing the benzoyl chloride to attack the unshielded enantiotopic hydroxyl group[1].

Reagents & Materials:

  • N-Boc-2-(methylamino)propane-1,3-diol: 1.0 mmol

  • CuCl₂ (anhydrous): 0.1 mmol (10 mol%)

  • Chiral Tetraphenylbisoxazoline (L2) Ligand: 0.11 mmol (11 mol%)

  • Benzoyl chloride: 1.1 mmol

  • Triethylamine (Et₃N): 1.5 mmol

  • Anhydrous Tetrahydrofuran (THF): 10 mL

Step-by-Step Methodology:

  • Catalyst Pre-formation: In an oven-dried Schlenk flask under an argon atmosphere, combine CuCl₂ (10 mol%) and the chiral BOX ligand (11 mol%) in 5 mL of anhydrous THF. Stir at room temperature for 2 hours until a homogeneous, brightly colored complex forms.

  • Substrate Coordination: Dissolve 1.0 mmol of the N-Boc-protected diol and 1.5 mmol of Et₃N in 5 mL of THF. Add this solution dropwise to the catalyst mixture. Stir for 30 minutes to allow the formation of the rigid, pyramidal Cu-diol-BOX intermediate.

  • Desymmetrization: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzoyl chloride (1.1 mmol) dropwise over 10 minutes. Causality note: Slow addition at low temperature minimizes the background (uncatalyzed) racemic acylation, preserving high ee.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC.

  • Quenching & Work-up: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Validation: Purify the crude product via silica gel chromatography. Validate the stereochemical outcome via chiral HPLC. The expected yield is >90% with an ee of >92% favoring the (S)-monobenzoate.

References

  • Source: J-STAGE (Chemical and Pharmaceutical Bulletin)
  • Source: Organic Letters (ACS Publications)
  • Source: Organic Chemistry Frontiers (RSC Publishing)
  • Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis Source: Beilstein Journal of Organic Chemistry URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2-(Methylamino)propane-1,3-diol Synthesis

Welcome to the technical support center for the synthesis of 2-(methylamino)propane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(methylamino)propane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and systematically improve reaction yields. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot effectively and make informed decisions in your experimental design.

I. Overview of Synthetic Strategies

The synthesis of 2-(methylamino)propane-1,3-diol (CAS 77697-86-0) can be approached through several pathways.[1][2] The most common and practical methods in a laboratory setting often involve the N-methylation of a precursor, 2-aminopropane-1,3-diol, or a reductive amination pathway. The choice of strategy depends on the available starting materials, scale of the reaction, and desired purity of the final product.

A prevalent method involves the N-methylation of 2-amino-1,3-dihydroxypropane. This can be achieved through various methylating agents. Another common approach is reductive amination, which offers a controlled, one-pot synthesis from a carbonyl compound and an amine.[3][4][5]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of 2-(methylamino)propane-1,3-diol, providing explanations and actionable solutions to enhance your reaction outcomes.

Frequently Asked Questions (FAQs) in Troubleshooting

Q1: My yield of 2-(methylamino)propane-1,3-diol is consistently low. What are the likely causes?

Low yields can stem from several factors throughout the synthetic process. A systematic approach to identifying the root cause is crucial.

  • Incomplete Reaction: The reaction may not be proceeding to completion. This could be due to insufficient reaction time, suboptimal temperature, or inadequate mixing. For instance, in reductive amination, the initial formation of the imine or enamine intermediate is an equilibrium-driven process.[3][4] Ensuring the removal of water, if applicable to the specific reducing agent, can drive the equilibrium towards the intermediate, thereby improving the overall yield.

  • Side Reactions: The formation of byproducts is a common cause of reduced yields. In N-methylation reactions, over-methylation to form the tertiary amine (2-(dimethylamino)propane-1,3-diol) is a significant possibility.[3] The choice of methylating agent and careful control of stoichiometry are critical to minimize this.

  • Suboptimal pH: For reductive amination reactions, the pH of the reaction medium is critical. The formation of the iminium ion is favored under slightly acidic conditions. However, a pH that is too low can protonate the starting amine, rendering it non-nucleophilic.[4]

  • Inefficient Purification: Significant product loss can occur during the workup and purification steps. The high polarity of 2-(methylamino)propane-1,3-diol can make extraction from aqueous solutions challenging. Multiple extractions with an appropriate organic solvent or the use of a continuous extractor may be necessary.

Q2: I am observing significant amounts of a higher molecular weight impurity in my final product. What is it and how can I prevent it?

This is a classic sign of over-methylation, leading to the formation of the tertiary amine, 2-(dimethylamino)propane-1,3-diol.

Causality: Direct alkylation of amines is often difficult to control, as the secondary amine product is typically more nucleophilic than the starting primary amine, leading to a second alkylation event.[3]

Preventative Measures:

  • Stoichiometric Control: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent.

  • Choice of Methylating Agent: Some methylating agents are more prone to causing over-methylation than others. Consider using a less reactive agent or a method that allows for more controlled methylation.

  • Reaction Conditions: Lowering the reaction temperature can sometimes help to control the rate of the second methylation reaction more effectively than the first.

  • Alternative Synthetic Route: Employing reductive amination with formaldehyde and a suitable reducing agent is an excellent alternative that provides a more controlled mono-methylation.[3]

Q3: The purification of my product is proving difficult, with significant loss of material. What are the best practices for isolating 2-(methylamino)propane-1,3-diol?

The diol and amine functionalities make this molecule highly polar and water-soluble, which can complicate extraction and purification.

Recommended Purification Protocol:

  • pH Adjustment: After the reaction is complete, carefully adjust the pH of the aqueous solution. To extract the free amine into an organic solvent, the solution should be made basic (pH > 10) using a base like sodium hydroxide.

  • Solvent Extraction: Due to its polarity, a more polar organic solvent may be required for efficient extraction. While common solvents like dichloromethane or chloroform can be used, multiple extractions will be necessary. In some cases, a mixture of solvents or the use of a continuous liquid-liquid extractor may be beneficial.

  • Drying: Thoroughly dry the combined organic extracts over an anhydrous drying agent like magnesium sulfate or sodium sulfate before solvent removal.

  • Distillation: The final product can often be purified by vacuum distillation. This is an effective method for removing non-volatile impurities.

III. Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for a common synthetic route to 2-(methylamino)propane-1,3-diol.

Protocol: Reductive Amination of a Dihydroxyacetone Precursor

This method offers a controlled synthesis with a generally good yield. It involves the reaction of a protected dihydroxyacetone with methylamine followed by reduction.

Step-by-Step Methodology:

  • Protection of the Diol: The hydroxyl groups of a suitable dihydroxyacetone precursor are first protected to prevent side reactions. This can be achieved using standard protecting groups for diols, such as forming an acetonide with acetone under acidic conditions.

  • Reductive Amination:

    • The protected dihydroxyacetone is dissolved in a suitable solvent like methanol or ethanol.

    • Methylamine (as a solution in a solvent or as a gas) is added to the solution.

    • A reducing agent is then introduced. Sodium cyanoborohydride (NaBH3CN) is a common choice as it is selective for the imine over the ketone.[3][4] Other reducing agents like sodium triacetoxyborohydride can also be used.[3]

    • The reaction is stirred at a controlled temperature (often room temperature) until the starting material is consumed (monitored by TLC or LC-MS).

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic hydrolysis for an acetonide).

  • Workup and Purification:

    • The reaction mixture is quenched carefully.

    • The pH is adjusted to be basic to ensure the product is in its free amine form.

    • The product is extracted into an organic solvent.

    • The combined organic layers are dried and the solvent is removed under reduced pressure.

    • The crude product is then purified by vacuum distillation or recrystallization.

IV. Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.

Reductive_Amination_Pathway Dihydroxyacetone_precursor Protected Dihydroxyacetone Imine_intermediate Imine Intermediate Dihydroxyacetone_precursor->Imine_intermediate + Methylamine Methylamine Methylamine (CH3NH2) Protected_product Protected 2-(Methylamino) propane-1,3-diol Imine_intermediate->Protected_product + Reducing Agent Reducing_agent Reducing Agent (e.g., NaBH3CN) Final_product 2-(Methylamino)propane-1,3-diol Protected_product->Final_product Deprotection Deprotection Deprotection

Caption: Reductive amination pathway for the synthesis of 2-(methylamino)propane-1,3-diol.

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete Optimize_Conditions Optimize Reaction Conditions: - Increase time/temperature - Check reagent quality Incomplete->Optimize_Conditions Analyze_Byproducts Analyze Byproducts (NMR, MS) Complete->Analyze_Byproducts Overmethylation Over-methylation Detected Analyze_Byproducts->Overmethylation Other_Byproducts Other Byproducts Analyze_Byproducts->Other_Byproducts Control_Stoichiometry - Control methylating agent stoichiometry - Lower temperature Overmethylation->Control_Stoichiometry Review_Purification Review Purification Protocol: - Check pH during extraction - Use appropriate solvent - Consider alternative methods Other_Byproducts->Review_Purification

Caption: A workflow for troubleshooting low yields in the synthesis.

V. Data Summary

For ease of reference, the following table summarizes key parameters for the reductive amination approach.

ParameterRecommended Condition/ReagentRationale
Starting Material Protected DihydroxyacetonePrevents unwanted side reactions at the hydroxyl groups.
Amine Source MethylamineProvides the methylamino group.
Reducing Agent Sodium cyanoborohydride (NaBH3CN)Selectively reduces the imine in the presence of the ketone.[3][4]
Solvent Methanol, EthanolGood solubility for reactants.
pH Slightly acidic (for imine formation)Catalyzes the formation of the iminium ion intermediate.[4]
Purification Basic workup (pH > 10) followed by extraction and vacuum distillationEnsures the product is in the free amine form for extraction and provides high purity.

VI. Concluding Remarks

Improving the yield of 2-(methylamino)propane-1,3-diol synthesis is an exercise in understanding and controlling the reaction at a molecular level. By systematically addressing potential issues such as incomplete reactions, side-product formation, and inefficient purification, significant improvements in yield can be achieved. This guide provides a framework for this systematic approach, grounded in established chemical principles.

VII. References

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

  • Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC. (n.d.). Retrieved from [Link]

  • Reductive Amination - Chemistry Steps. (2024, March 28). Retrieved from [Link]

  • 2-Amino-1,3-propane diols: A versatile platform for the synthesis of aliphatic cyclic carbonate monomers | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. - Drugs and Alcohol. (n.d.). Retrieved from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (n.d.). Retrieved from [Link]

  • Synthesis, crystal structure, and properties of methyl-substituted coronene amide analogue. (2022, September 16). Retrieved from [Link]

  • Optimized selective N-methylation of peptides on solid support - PubMed. (2006, March 15). Retrieved from [Link]

  • The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards - PubMed. (2013, March 15). Retrieved from [Link]

  • 2-AMINOPROPANE-1,3-DIOL COMPOUNDS, MEDICINAL USE THEREOF, AND INTERMEDIATES IN SYNTHESIZING THE SAME - European Patent Office. (1998, April 3). Retrieved from [Link]

  • US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents. (n.d.). Retrieved from

  • US4096192A - Process for the preparation of 2-methyl-1,3-propanediol - Google Patents. (n.d.). Retrieved from

  • 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents. (n.d.). Retrieved from

  • US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents. (n.d.). Retrieved from

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.). Retrieved from [Link]

  • 2-(Methylamino)propane-1,3-diol | C4H11NO2 | CID 20545753 - PubChem. (n.d.). Retrieved from [Link]

  • Progress in 1,3-propanediol biosynthesis - PMC. (2024, November 29). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 2-(Methylamino)propane-1,3-diol Crystallization

Welcome to the Technical Support Center for the crystallization and purification of 2-(Methylamino)propane-1,3-diol. This compound is a critical serinol derivative and building block in pharmaceutical synthesis (e.g., no...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of 2-(Methylamino)propane-1,3-diol. This compound is a critical serinol derivative and building block in pharmaceutical synthesis (e.g., non-ionic contrast agents). Achieving high chemical purity during its crystallization is essential, as structurally related impurities and residual solvents can severely impact downstream reactions.

This guide provides field-proven, causality-driven troubleshooting strategies for researchers and drug development professionals.

Impurity Incorporation Diagnostic Workflow

Before adjusting your crystallization parameters, you must identify how the impurity is incorporating into your product. Impurities generally contaminate crystalline products via four primary mechanisms [1].

ImpurityWorkflow Start Impure 2-(Methylamino)propane-1,3-diol Batch Identified Analyze Microscopic & XRD Characterization Start->Analyze Agglom Agglomeration (Trapped Mother Liquor) Analyze->Agglom Particles clumped Surface Surface Deposition (Poor Cake Washing) Analyze->Surface Surface enriched Inclusion Macroscale Inclusions (Fast Growth Kinetics) Analyze->Inclusion Liquid pockets visible SolidSol Solid Solution (Lattice Substitution) Analyze->SolidSol Shift in XRD lattice peaks Action1 Optimize Agitation & Reduce Supersaturation Agglom->Action1 Action2 Implement Reslurrying & Optimize Wash Solvent Surface->Action2 Action3 Apply Temperature Cycling & Seeded Cooling Inclusion->Action3 Action4 Change Solvent System or Derivatize SolidSol->Action4

Figure 1: Diagnostic workflow for identifying and resolving impurity incorporation mechanisms in crystallization.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high levels of structurally related organic impurities in my isolated crystals, even after recrystallization?

Expert Insight: If your impurity levels remain constant across multiple recrystallizations and your Powder X-Ray Diffraction (PXRD) shows slight peak shifting, you are likely dealing with a solid solution [1]. Because 2-(Methylamino)propane-1,3-diol has a flexible aliphatic backbone and multiple hydrogen-bonding sites (two hydroxyls, one secondary amine), structurally similar byproducts (like unmethylated serinol or regioisomers) can substitute directly into the crystal lattice. Resolution: Crystallization relies on the selectivity of crystal nucleation and growth [2]. You cannot purge a solid solution simply by cooling slower. You must disrupt the thermodynamic similarity by changing the solvent system to alter the relative solubility of the impurity, or by utilizing a salt-formation strategy (e.g., crystallizing as the hydrochloride salt) to change the crystal lattice entirely.

Q2: Microscopy reveals liquid pockets inside my crystals. How do I eliminate these mother liquor inclusions?

Expert Insight: Macroscale inclusions are growth-induced defects caused by excessively rapid crystal growth kinetics [1]. When 2-(Methylamino)propane-1,3-diol crystallizes too quickly from polar solvents, the growing crystal faces interact strongly with the solvent, trapping mother liquor (and the dissolved impurities within it) inside the crystal structure. Resolution: You must control the supersaturation level. Implement a seeded cooling crystallization with a non-linear (cubic) cooling profile. Seeding provides existing surface area for growth, preventing the massive primary nucleation burst and rapid growth phase that traps solvent.

Q3: My crystals are agglomerating into large clumps, trapping impurities between them. How do I prevent this?

Expert Insight: Agglomeration often occurs when crystallizing polar molecules from non-polar or anti-solvent systems. The particles clump together to minimize their surface energy, trapping impure mother liquor in the interstitial spaces [1]. Resolution: Increase the agitation rate to provide higher shear, which breaks up weak agglomerates. Alternatively, apply temperature cycling (heating the suspension slightly to dissolve the fine, high-energy bridges between agglomerated particles, then cooling slowly) to yield larger, well-separated primary crystals [1].

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent is the primary defense against surface deposition and agglomeration. The table below summarizes the empirical performance of common solvent systems for 2-(Methylamino)propane-1,3-diol crystallization.

Solvent SystemPolarity IndexSolubility ProfileImpurity Rejection (Structurally Related)Agglomeration RiskRecommended Use
Methanol / MTBE High / LowHigh in MeOH, Low in MTBEModerateHigh (if MTBE added fast)Anti-solvent crystallization; requires strict addition control.
Ethanol (Absolute) HighModerate (requires heating)ExcellentLowPrimary cooling crystallization; excellent for purging solid solutions.
Isopropanol (IPA) ModerateLow to ModerateGoodModerateReslurrying operations to remove surface-deposited impurities.
Water / Acetone Very High / ModVery High in H2OPoor (Inclusions common)LowNot recommended due to high risk of macroscale inclusions.

Standard Operating Procedure: Seeded Cooling Crystallization

To ensure a self-validating, highly pure crystalline product free of inclusions and agglomerates, follow this optimized protocol.

Objective: Purge structurally related impurities and prevent mother liquor inclusions via controlled supersaturation.

Step-by-Step Methodology:

  • Dissolution: Suspend crude 2-(Methylamino)propane-1,3-diol in absolute Ethanol (5 volumes). Heat the reactor to 65°C under moderate agitation (200 RPM) until complete dissolution is achieved.

  • Clarification: Polish filter the hot solution through a 0.45 µm PTFE filter into a pre-heated crystallization vessel to remove any foreign particulate matter that could act as uncharacterized nucleation sites.

  • Cooling to Seeding Temperature: Cool the solution linearly to 50°C (the metastable zone limit).

  • Seeding: Introduce 1-2 wt% of high-purity 2-(Methylamino)propane-1,3-diol seed crystals (milled to a narrow particle size distribution). Hold the temperature at 50°C for 60 minutes to allow the seed bed to age and relieve initial supersaturation.

  • Cubic Cooling: Implement a cubic cooling ramp from 50°C down to 5°C over 8 hours. Causality: A cubic cooling profile matches the cooling rate to the available crystal surface area, ensuring a constant, low level of supersaturation. This prevents secondary nucleation and rapid growth, effectively eliminating macroscale inclusions [1].

  • Isolation & Washing: Filter the slurry. Wash the filter cake with 2 volumes of pre-chilled (5°C) Isopropanol. Causality: IPA removes surface-deposited impurities without dissolving the primary product cake.

  • Drying: Dry under vacuum at 40°C until residual solvent limits are met.

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications / PMC. Available at:[Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA (Cork Open Research Archive). Available at:[Link]

Troubleshooting

optimizing reaction conditions for 2-(Methylamino)propane-1,3-diol production

Welcome to the Technical Support Center for the synthesis and optimization of 2-(Methylamino)propane-1,3-diol (also known as N-methylserinol). As a critical pharmaceutical building block and a monitored impurity in contr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-(Methylamino)propane-1,3-diol (also known as N-methylserinol). As a critical pharmaceutical building block and a monitored impurity in contrast agent manufacturing (e.g., Iopromide), achieving high-purity yields of this 1,3-diol requires strict control over the chemoselective reductive amination process.

As an Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the causality behind each experimental variable, providing you with self-validating protocols and troubleshooting logic to ensure reproducible, high-yield synthesis.

I. Mechanistic Workflow: Reductive Amination Pathway

The industrial and laboratory standard for synthesizing 2-(methylamino)propane-1,3-diol relies on the reductive amination of 1,3-dihydroxyacetone (DHA) with methylamine . The reaction proceeds via an imine (Schiff base) intermediate, which is subsequently reduced.

Pathway DHA 1,3-Dihydroxyacetone (DHA) Imine Imine Intermediate (Schiff Base) DHA->Imine Condensation - H2O pH 6.0 MeNH2 Methylamine (Excess) MeNH2->Imine Product 2-(Methylamino)propane-1,3-diol (Target Product) Imine->Product Chemoselective Reduction

Fig 1: Reductive amination pathway of DHA to 2-(methylamino)propane-1,3-diol.

II. Standard Operating Protocol (SOP)

Objective: Synthesize 2-(methylamino)propane-1,3-diol while suppressing direct ketone reduction and tertiary amine dimerization.

Self-Validation Checkpoint: This protocol utilizes an in-situ pH validation system. The reaction pH must remain strictly between 5.5 and 6.5. A drop in pH indicates excessive acid addition (halting imine formation); a rise indicates amine evaporation or consumption. Validation of the intermediate is confirmed via IR spectroscopy (appearance of the C=N stretch at ~1650 cm⁻¹) prior to reduction.

Step-by-Step Methodology:

  • Imine Pre-formation: Charge a flame-dried round-bottom flask with 1,3-dihydroxyacetone dimer (1.0 eq). Dissolve in anhydrous methanol to achieve a 0.5 M solution. Add methylamine (33% wt in absolute ethanol, 2.5 eq).

    • Causality: Using a significant molar excess of methylamine drives the thermodynamic equilibrium toward the imine and prevents the formed secondary amine product from reacting with another DHA molecule (dimerization).

  • pH Adjustment: Stir the mixture for 2 hours at 25°C. Monitor by TLC or in-situ IR to confirm imine formation. Adjust the pH to 6.0 using glacial acetic acid.

    • Causality: Mildly acidic conditions protonate the carbonyl oxygen, accelerating the nucleophilic attack of the amine, while avoiding the complete protonation of the amine nucleophile itself (pKa ~10.6).

  • Chemoselective Reduction: Cool the mixture to 0°C. Portion-wise, add sodium cyanoborohydride (NaBH₃CN, 1.2 eq).

    • Causality: NaBH₃CN is highly chemoselective. At pH 6, it rapidly reduces the protonated iminium ion but reacts negligibly with the unprotonated ketone, preventing the formation of glycerol byproducts.

  • Quenching and Isolation: Stir for 12 hours at room temperature. Quench with 1M methanolic HCl until gas evolution ceases (perform in a well-ventilated fume hood). Concentrate under vacuum.

    • Causality: The extreme hydrophilicity of the 1,3-diol makes aqueous extraction highly inefficient. Isolating it as a hydrochloride salt allows for direct crystallization from cold isopropanol, bypassing phase-transfer losses .

III. Quantitative Data: Reducing Agent Efficacy

Selecting the correct reducing agent is the most critical variable in this synthesis. The table below summarizes the causality and expected outcomes of various reductants based on transition metal and hydride chemistries .

Table 1: Comparative Efficacy of Reducing Agents in DHA Amination

Reducing AgentOptimal pHChemoselectivity (Amine:Alcohol)Byproduct ProfileScalability / Safety Profile
NaBH₄ 8.0 - 9.0Low (40:60)High 1,3-propanediolHigh exotherm; safe but poor yield
NaBH₃CN 5.5 - 6.5High (95:5)Trace dimerGenerates toxic HCN upon quench
NaBH(OAc)₃ 4.0 - 5.0Very High (98:2)Trace dimerSafe, but kinetically slow with DHA
H₂ / Pd-C NeutralHigh (90:10)Trace glycerolIdeal for scale-up; requires pressure

IV. Troubleshooting Logic & FAQs

Troubleshooting Start Issue: Low Product Yield Check1 Analyze Reaction pH Start->Check1 pH_Low pH < 5.0 Imine Hydrolysis Check1->pH_Low Adjust with Base pH_High pH > 7.0 Poor Carbonyl Activation Check1->pH_High Add Acetic Acid pH_Opt pH 5.5 - 6.5 Optimal Imine Formation Check1->pH_Opt Check2 Analyze Byproducts (LC-MS) pH_Opt->Check2 If yield still low Dimer Tertiary Amine Dimer (Over-alkylation) Check2->Dimer Action: Increase MeNH2 Alcohol 1,3-Propanediol (Direct Ketone Reduction) Check2->Alcohol Action: Delay Reductant

Fig 2: Diagnostic logic tree for troubleshooting low yields in methylserinol synthesis.

Q: Why am I seeing significant amounts of glycerol/1,3-propanediol instead of the target amine? A: This indicates that the reducing agent is directly attacking the unreacted DHA ketone before the imine has fully formed.

  • Causality: Reductive amination is a kinetic competition between imine reduction and ketone reduction.

  • Solution: Implement a strict two-step "pre-formation" strategy. Allow the DHA and methylamine to stir for at least 2 hours prior to adding the reductant. If you are currently using NaBH₄, switch to a chemoselective reductant like NaBH₃CN or STAB, which are kinetically inert to ketones at pH 6.

Q: The reaction yields a complex mixture with tertiary amine dimers. How can I improve selectivity? A: Dimerization occurs when the newly synthesized secondary amine (methylserinol) acts as a nucleophile and attacks another molecule of unreacted DHA, forming a tertiary amine.

  • Causality: This is a concentration and stoichiometry issue. The secondary amine product is competing with methylamine for the ketone.

  • Solution: Use a significant excess of methylamine (2.5 to 5.0 equivalents). Because methylamine is sterically less hindered and present in excess, it will outcompete the product for the DHA carbonyl. Maintaining a dilute reaction mixture (≤ 0.5 M) also suppresses second-order dimerization events.

Q: Can I use aqueous methylamine (40% in water) instead of ethanolic methylamine to save costs? A: While aqueous methylamine is more economical, introducing water pushes the imine condensation equilibrium backward (towards the starting materials), severely limiting your yield.

  • Causality: Imine formation releases water as a byproduct. Le Chatelier's principle dictates that excess water will hydrolyze the imine.

  • Solution: If aqueous methylamine must be used for scale-up, you must add a dehydrating agent (like 3Å molecular sieves or anhydrous MgSO₄) directly to the reaction mixture to sequester the water and drive imine formation forward.

Q: How do I efficiently isolate the product from the reaction mixture? A: Methylserinol is highly hydrophilic, making standard aqueous-organic liquid-liquid extraction (e.g., with ethyl acetate or DCM) highly inefficient.

  • Causality: The two hydroxyl groups and the secondary amine create a massive hydration shell, preventing partitioning into the organic layer.

  • Solution: Avoid aqueous workups entirely. Quench the reaction with methanolic HCl to convert the product into 2-(methylamino)propane-1,3-diol hydrochloride. Concentrate the mixture to dryness and crystallize the salt directly from cold isopropanol or ethanol. This self-validates purity, as inorganic salts (like borates) exhibit different solubility profiles in cold alcohols compared to the organic hydrochloride salt.

V. References

  • US Patent 5,998,669 - Process for production of 2-amino-1,3-propanediol. Details the baseline parameters and pressure requirements for the reductive amination of 1,3-dihydroxyacetone. URL:

  • ACS Catalysis (2022) - Organonitrogen Chemicals from Oxygen-Containing Feedstock over Heterogeneous Catalysts. Provides mechanistic insight into solvent effects and transition metal catalysts for reductive amination pathways. URL:[Link]

Optimization

Technical Support Center: Overcoming Solubility Issues of 2-(Methylamino)propane-1,3-diol

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor organic solubility and challenging liquid-liquid extractions of highly polar amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor organic solubility and challenging liquid-liquid extractions of highly polar amino diols. The root cause of these issues is a mismatch between the cohesive energy density of the solute's crystal lattice and the solvent's dielectric properties.

Below is our field-proven troubleshooting guide to overcoming the thermodynamic barriers associated with 2-(Methylamino)propane-1,3-diol (N-methylserinol) in organic synthesis.

FAQ 1: Why is 2-(Methylamino)propane-1,3-diol completely insoluble in my standard organic solvents (DCM, EtOAc, THF)?

Causality & Mechanism: 2-(Methylamino)propane-1,3-diol possesses an extremely polar structure with an XLogP3 value of approximately -1.5[1]. Within its compact 4-carbon framework, it contains three strong hydrogen-bond donors (two hydroxyl groups and one secondary amine) and three hydrogen-bond acceptors. In its solid state, this creates a dense, highly stable intermolecular hydrogen-bonding network.

Non-polar and moderately polar aprotic solvents (like Dichloromethane, Ethyl Acetate, or Tetrahydrofuran) lack the necessary dielectric constant and hydrogen-bonding capacity to disrupt this lattice[2]. Consequently, the energetic penalty of breaking the solute-solute interactions is not offset by solute-solvent interactions, resulting in insolubility.

FAQ 2: I need to run a reaction in an organic solvent without derivatizing the molecule. What are my solvent blending options?

Solution: If protecting groups are not an option for your synthetic route, you must rely on solvent blending (co-solvents) to bridge the polarity gap.

Methodology:

  • Primary Solvation: Dissolve the amino diol in a minimal volume of a strongly polar, high-boiling solvent such as DMF or DMSO. These solvents act as universal solvators due to their high dipole moments and ability to accept hydrogen bonds from the diol[2].

  • Dilution: Slowly dilute the mixture with your target organic reaction solvent (e.g., DCM). Maintain a ratio of at least 10-20% v/v of the polar co-solvent to prevent precipitation.

  • Protic Blends: If your reaction mechanism tolerates protic environments, a 9:1 or 4:1 mixture of DCM:Methanol is highly effective. Methanol acts as a hydrogen-bond disruptor, breaking down the amino diol's lattice.

Quantitative Data: Solvent Solubility Matrix
Solvent SystemDielectric Constant (ε)Solubilization EfficacyRecommended Application
Pure DCM or EtOAc < 6.0Very Poor (< 1 mg/mL)Not recommended for free base
DCM : Methanol (9:1) ~ 12.0Moderate (10 - 50 mg/mL)Amidation, Reductive amination
Pure DMF or DMSO > 36.0Excellent (> 100 mg/mL)SN2 alkylations, High-temp reactions
Pure DCM (Protected) 8.9Excellent (> 200 mg/mL)Multi-step organic synthesis
FAQ 3: How can I chemically modify the molecule to make it soluble in non-polar organic solvents?

Solution: The most robust approach in organic synthesis is to temporarily mask the polar functional groups using protecting groups. This strategy drastically reduces the molecule's polarity, improves its solubility in organic solvents, and prevents unwanted side reactions during complex syntheses[3]. For 2-(Methylamino)propane-1,3-diol, a "Global Protection" strategy utilizing an N-Boc group and an O,O-acetonide group is highly recommended.

Experimental Protocol: Global Protection of 2-(Methylamino)propane-1,3-diol

Objective: Convert the highly polar amino diol into a lipophilic N-Boc-O,O-isopropylidene derivative.

  • Step 1 (Amine Protection): Dissolve 2-(Methylamino)propane-1,3-diol (1.0 eq) in Methanol (0.5 M concentration). Add Triethylamine (1.2 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir the mixture at 25 °C for 4 hours.

  • Step 2 (Solvent Exchange): Concentrate the reaction mixture in vacuo to completely remove the Methanol. Redissolve the crude N-Boc intermediate in anhydrous Dichloromethane (DCM).

  • Step 3 (Diol Protection): To the DCM solution, add 2,2-Dimethoxypropane (DMP, 5.0 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 eq). Stir at 25 °C for 12 hours.

  • Step 4 (Quenching & Extraction): Quench the reaction by adding saturated aqueous NaHCO₃ to neutralize the acid catalyst. Extract the aqueous layer with DCM (3x). Because the hydrogen-bond donors are now masked, the fully protected product will easily partition into the organic phase[3].

  • Step 5 (Purification): Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The resulting compound is highly soluble in standard organic solvents (e.g., Hexanes, EtOAc, DCM).

Workflow Visualization

Below is the logical decision tree for selecting the appropriate solubilization strategy based on your experimental requirements.

SolubilizationWorkflow Start 2-(Methylamino)propane-1,3-diol (Highly Polar, Insoluble in DCM) Decision Is chemical derivatization acceptable for your route? Start->Decision Strat1 Solvent Blending (Add 10-20% DMF or MeOH) Decision->Strat1 No (Direct Use Required) Target Which functional group requires reaction? Decision->Target Yes (Protecting Groups Allowed) Strat2 O,O-Acetonide Protection (Masks Diol, Leaves Free Amine) Target->Strat2 Reacting the Amine Strat3 N-Boc Protection (Masks Amine, Leaves Free Diol) Target->Strat3 Reacting the Diol Strat4 Global Protection (Boc + Acetonide for Extraction) Target->Strat4 Multi-step Synthesis

Logical workflow for solubilizing 2-(Methylamino)propane-1,3-diol in organic solvents.

Sources

Reference Data & Comparative Studies

Validation

2-(Methylamino)propane-1,3-diol vs serinol in polymer chemistry applications

An objective, in-depth comparison of 2-(Methylamino)propane-1,3-diol (N-methylserinol) and Serinol (2-amino-1,3-propanediol) reveals two highly versatile, yet mechanistically distinct, amino diols. While both molecules s...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, in-depth comparison of 2-(Methylamino)propane-1,3-diol (N-methylserinol) and Serinol (2-amino-1,3-propanediol) reveals two highly versatile, yet mechanistically distinct, amino diols. While both molecules share a 1,3-propanediol backbone, the substitution degree of their respective amine groups fundamentally dictates their polymerization behavior, phase separation in copolymers, and degradation kinetics.

This guide provides a comprehensive technical evaluation of both monomers, focusing on their roles in stimuli-responsive self-immolative polymers, polyurethane synthesis, and hydrophilized hydrogel networks.

Structural & Mechanistic Profiling

Serinol (2-Amino-1,3-propanediol)

Serinol features a primary amine and two primary hydroxyl groups. In step-growth polymerization (e.g., with diisocyanates or diacyl chlorides), the primary amine is significantly more nucleophilic than the hydroxyl groups.

  • Unprotected State: If left unprotected, serinol acts as a rapid crosslinking agent. It reacts with isocyanates to form highly rigid biuret or urea linkages, which act as strong hydrogen-bond donors, driving hard-segment phase separation in polyurethanes.

  • Protected State: When the amine is masked (e.g., via o-nitrobenzyl or Boc protection), serinol behaves as a strictly linear AB₂ monomer. Upon deprotection, the liberated primary amine acts as a potent internal nucleophile. In polycarbonates and polyesters, this triggers rapid intramolecular cyclization, degrading the polymer backbone into small molecules like oxazolidinones[1].

2-(Methylamino)propane-1,3-diol (N-Methylserinol)

N-methylserinol features a sterically hindered secondary amine.

  • Polymerization Dynamics: The secondary amine still reacts with isocyanates but forms a substituted urea linkage. Because the resulting tertiary nitrogen lacks an N–H bond, it cannot act as a hydrogen-bond donor. This fundamentally alters the thermomechanical properties of the polymer, lowering the glass transition temperature ( Tg​ ) of the hard segments compared to serinol-based equivalents.

  • Hydrophilization & Cationic Vectors: The N-methyl group modulates the pKa of the amine. This makes N-methylserinol an excellent candidate for synthesizing cationic poly(amidoamine)s (PAAs) for gene delivery (leveraging the proton sponge effect) and for hydrophilizing polydiorganosiloxane vinylic crosslinkers in silicone hydrogel contact lenses[2].

Polymerization Modalities & Causality

The choice between serinol and N-methylserinol is dictated by the desired end-of-life behavior of the polymer:

Self-Immolative Degradation (Serinol) Serinol is the gold standard for light-responsive polyurethanes (LrPUs) and polycarbonates (LrPCs)[3]. By protecting the primary amine with a photolabile o-nitrobenzyl (o-NB) group, stable nanoparticles can be formulated for drug delivery. Upon UV irradiation, the o-NB group is cleaved. The resulting free primary amine attacks the adjacent ester or carbonate carbonyl, forming a 5-membered (oxazolidinone) or 10-membered cyclic compound, leading to complete scaffold degradation and burst release of the payload[4].

Siloxane Hydrophilization (N-Methylserinol) In the synthesis of contact lens hydrogels, extreme hydrophobicity of silicone must be offset. N-methylserinol is reacted with epoxy-terminated polydimethylsiloxane (PDMS). The secondary amine selectively ring-opens the epoxide without causing unwanted crosslinking (which a primary amine might induce by reacting twice). The two remaining hydroxyl groups provide massive hydration capacity, drastically improving the wettability and oxygen permeability of the lens[2].

Mechanistic Visualizations

G A Protected Serinol (o-NB masked) B Polycondensation (Diisocyanate) A->B C Polyurethane Backbone B->C D UV Trigger (Deprotection) C->D 365 nm UV E Free Primary Amine Intermediate D->E F Intramolecular Cyclization E->F Nucleophilic Attack G Degradants (Oxazolidinone) F->G Backbone Cleavage

Caption: Self-immolative degradation pathway of serinol-based polymers via intramolecular cyclization.

G N1 Amino Diol Selection (Serinol vs. N-Methylserinol) N2 Amine Protection (e.g., o-NB Chloroformate) N1->N2 Block N-nucleophilicity N3 Step-Growth Polymerization (DBTDL Catalyst + HDI) N2->N3 Linear extension via OH groups N4 Nanoparticle Self-Assembly (Solvent Evaporation in Aqueous Phase) N3->N4 Hydrophobic collapse N5 Payload Encapsulation (Nile Red / Hydrophobic Drugs) N4->N5 Core loading

Caption: Experimental workflow for formulating stimuli-responsive nanocarriers using amino diols.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Light-Responsive Serinol-Based Polyurethane Nanocarriers

This protocol utilizes serinol to create a self-immolative drug delivery vector[5].

  • Monomer Protection: React serinol with 4,5-dimethoxy-2-nitrobenzyl chloroformate in the presence of triethylamine (TEA) at 0 °C.

    • Causality: TEA neutralizes the HCl byproduct. Protecting the primary amine is critical; failure to do so results in the isocyanate reacting with the amine instead of the hydroxyls, forming an insoluble, crosslinked polyurea network.

  • Polycondensation: Dissolve the o-NB-protected serinol and hexamethylene diisocyanate (HDI) in anhydrous DMF. Add 0.1 wt% dibutyltin dilaurate (DBTDL) and heat to 60 °C for 24 hours.

    • Causality: DBTDL selectively lowers the activation energy for the isocyanate-hydroxyl reaction, ensuring high-molecular-weight linear polyurethane formation.

  • Nanoparticle Formulation & Validation: Dissolve the resulting polymer in THF (with Nile Red as a model drug) and add dropwise to deionized water under vigorous stirring. Dialyze against water for 48 hours.

    • Self-Validation: Perform Dynamic Light Scattering (DLS). A successful formulation will yield a monodisperse peak at ~100 nm. Irradiate the cuvette with UV light (365 nm) for 30 minutes; a subsequent DLS reading should show the disappearance of the 100 nm peak, validating self-immolative degradation[3].

Protocol B: Synthesis of N-Methylserinol-Modified Silicone Hydrogels

This protocol utilizes N-methylserinol to hydrophilize siloxane crosslinkers for contact lenses[2].

  • Epoxide Ring-Opening: React N-methylserinol with an epoxy-terminated polydimethylsiloxane (PDMS) in a solvent blend of isopropanol/THF at 50 °C.

    • Causality: The secondary amine of N-methylserinol acts as the sole nucleophile to open the epoxide ring. Because it is a secondary amine, it reacts only once, cleanly tethering the diol to the PDMS chain without causing bridging/crosslinking.

  • Methacrylation: React the pendant hydroxyl groups of the tethered N-methylserinol with methacryloyl chloride in the presence of pyridine.

    • Causality: Converts the diol into terminal polymerizable vinyl groups, creating a macromer capable of free-radical crosslinking.

  • Hydrogel Curing & Validation: Blend the macromer with 2-hydroxyethyl methacrylate (HEMA) and a photoinitiator (e.g., Irgacure 1173). Cure under UV light.

    • Self-Validation: Measure the sessile drop water contact angle of the cured film. A successful incorporation of the N-methylserinol moiety will drop the contact angle significantly (< 80°) compared to unmodified PDMS (> 100°), proving successful hydrophilization[6].

Comparative Quantitative Data

The following table summarizes the physicochemical and application-based differences between the two monomers to guide rational material design:

Property / ParameterSerinol2-(Methylamino)propane-1,3-diol
Amine Classification Primary (-NH₂)Secondary (-NH-CH₃)
Hydrogen Bond Donors 4 (2x OH, 2x NH)3 (2x OH, 1x NH)
Urea Linkage Type (Unprotected) Disubstituted (Strong H-bonding)Trisubstituted (No N-H H-bonding)
Epoxide Reactivity Difunctional (Can crosslink)Monofunctional (Chain termination/tethering)
Self-Immolative Kinetics Very Fast (Highly nucleophilic)Moderate (Sterically hindered)
Primary Polymer Applications Light-responsive polycarbonates/polyesters[1]Hydrophilized silicone crosslinkers[2], Cationic PAAs
Degradation Product Unsubstituted OxazolidinoneN-Methyl Oxazolidinone

Sources

Comparative

A Senior Application Scientist's Comparative Guide: 2-(Methylamino)propane-1,3-diol vs. Diethanolamine in Buffer Solutions

Introduction In the landscape of biochemical and pharmaceutical research, the selection of a buffering agent is a foundational decision that dictates the stability, activity, and reliability of experimental systems. An i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of biochemical and pharmaceutical research, the selection of a buffering agent is a foundational decision that dictates the stability, activity, and reliability of experimental systems. An ideal buffer maintains pH homeostasis without interfering with the biological components under investigation. While well-characterized buffers like Tris and HEPES are staples in many laboratories, the exploration of alternative agents is crucial for specialized applications requiring specific pH ranges, metal ion conditions, or temperature stability.

This guide provides an in-depth, objective comparison of two amine-based buffering agents: the well-established Diethanolamine (DEA) and the less-common, structurally distinct 2-(Methylamino)propane-1,3-diol . DEA is widely utilized in applications such as enzyme assays for alkaline phosphatase.[1][2] In contrast, 2-(Methylamino)propane-1,3-diol is not a conventional buffer; its properties and performance must be inferred from its chemical structure and comparison to close analogs.

We will dissect their physicochemical properties, compare their performance characteristics based on experimental data and established chemical principles, and provide validated protocols for their characterization. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary data to make an informed choice for their specific application.

Core Physicochemical Properties: A Head-to-Head Comparison

The functional behavior of a buffer is dictated by its underlying chemical properties. The pKa, its sensitivity to temperature (ΔpKa/°C), and its potential for metal ion chelation are paramount considerations.

Property2-(Methylamino)propane-1,3-diol Diethanolamine (DEA) Rationale & Implications
IUPAC Name 2-(methylamino)propane-1,3-diol[3]2,2'-Iminodiethanol[4]The structural difference—a propanediol backbone versus an ethanol backbone—influences steric hindrance and potential interactions.
CAS Number 77697-86-0[5]111-42-2[6]Unique identifiers for sourcing and safety information.
Molecular Weight 105.14 g/mol [3]105.14 g/mol [6]Identical molecular weights simplify stock solution preparation on a mass basis.
Amine Type Secondary AmineSecondary AmineBoth are secondary amines, influencing their reactivity and pKa compared to primary (e.g., Tris) or tertiary amines.
pKa (at 25°C) ~8.8 (Estimated)8.88 [4]The pKa for 2-(Methylamino)propane-1,3-diol is not experimentally published. This value is estimated based on its close structural analog, the primary amine 2-Amino-2-methyl-1,3-propanediol (AMPD), which has a pKa of 8.8.[7][8][9] This suggests an optimal buffering range for both compounds between pH 8.0 and 10.0.
ΔpKa/°C Not Published (Expected ~ -0.02 to -0.03)-0.025 [10]As with all amine-based buffers, the pH will decrease as temperature increases. DEA has a moderate temperature dependence. A similar coefficient is expected for 2-(Methylamino)propane-1,3-diol due to its amine structure. This is a critical factor for experiments not conducted at ambient temperature.
Metal Chelation Low (Predicted)Moderate-to-High [10]DEA is a known chelator of divalent and trivalent metal ions, including Ni(II), Cu(II), Zn(II), Cd(II), Pb(II), and Fe(III).[10] This can be inhibitory for metalloenzymes but useful in preventing metal-catalyzed oxidation. The diol structure of 2-(Methylamino)propane-1,3-diol is less prone to forming stable multidentate complexes, predicting lower interference with metal-dependent assays.
Solubility Soluble in waterMiscible with water[4]Both compounds exhibit excellent aqueous solubility, facilitating the preparation of concentrated stock solutions.

Performance Deep Dive: Experimental Insights

Buffering Capacity and Effective pH Range

A buffer's utility is defined by its capacity to resist pH changes upon the addition of an acid or base. This capacity is maximal at the buffer's pKa and is practically effective within a range of approximately pKa ± 1.

Based on their respective pKa values of ~8.8 and 8.88, both buffers are best suited for applications in the alkaline range (pH ~8.0 to 10.0). Diethanolamine is frequently employed for this reason in enzyme assays that require high pH for optimal activity, such as alkaline phosphatase, where it is often used at pH 9.8.[1]

The buffering capacity is not only dependent on the pKa but also on the buffer's concentration. A higher molarity provides a greater capacity to absorb protons or hydroxide ions. The performance of either buffer can be empirically determined via titration, as detailed in the protocols section below.

The Critical Impact of Temperature on pH

The ionization of amine groups is an exothermic process, meaning that as temperature increases, the equilibrium shifts, leading to a decrease in the pKa and consequently, the solution's pH.[11] This is a significant and often overlooked variable in experimental design.

  • Diethanolamine (DEA): With a ΔpKa/°C of -0.025 , a 1.0 M DEA buffer set to pH 9.8 at 25°C will drop to approximately pH 9.5 at 37°C. This 0.3-unit shift can dramatically alter enzyme kinetics or binding affinities.

  • 2-(Methylamino)propane-1,3-diol: While the exact value is unknown, a similar temperature dependence is expected.

Interactions with Metal Ions: A Key Differentiator

Diethanolamine's structure, with its two hydroxyl groups and a central nitrogen atom, makes it an effective chelating agent for various metal ions. This property can be a double-edged sword:

  • Disadvantage: In assays involving metal-dependent enzymes (e.g., polymerases, kinases), DEA can sequester essential metallic cofactors, leading to inhibition.

  • Advantage: In systems prone to metal-catalyzed oxidation, DEA can act as a scavenger, protecting sensitive reagents.

Conversely, 2-(Methylamino)propane-1,3-diol, with its propanediol backbone, is predicted to have a much lower affinity for metal ions. The hydroxyl groups are positioned on a more sterically hindered carbon backbone, making the formation of stable chelate rings less favorable. This makes it a theoretically superior choice for systems where metal ion integrity is paramount.

Application-Specific Recommendations

ApplicationRecommended BufferJustification
Alkaline Phosphatase Assays Diethanolamine Established and validated in numerous protocols.[1] Its pKa is well-suited for the high pH optimum (typically pH 9.8-10.4) of the enzyme.
Metalloenzyme Studies (e.g., PCR, Kinase Assays) 2-(Methylamino)propane-1,3-diol (Hypothetical) The predicted low metal chelation capacity makes it a safer theoretical choice to avoid stripping essential metal cofactors like Mg²⁺ or Mn²⁺ from the enzyme's active site.
Experiments with Temperature Shifts (e.g., Thermal Denaturation) Neither is ideal; use with caution. The significant ΔpKa/°C of both amine buffers means the pH will change during the temperature ramp. If an amine buffer must be used, the pH change should be measured and accounted for.
General Biochemistry in Alkaline Range (pH 8-9) Either For general-purpose buffering where metal chelation is not a concern, both compounds are suitable. The choice may come down to cost and availability, favoring the more common Diethanolamine.

Experimental Protocols

To ensure scientific integrity, the performance of any buffer should be validated in your specific experimental context. Below is a self-validating protocol to determine and compare the buffering capacity of these two agents.

Protocol: Determination of Buffering Capacity by Titration

This protocol allows for the direct measurement of a buffer's ability to resist pH changes.

Diagram of Experimental Workflow

Buffering_Capacity_Workflow cluster_prep 1. Buffer Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis prep1 Prepare 100 mL of 0.1 M 2-(Methylamino)propane-1,3-diol ph_adjust Adjust pH of both solutions to 9.0 with concentrated HCl at 25°C prep1->ph_adjust prep2 Prepare 100 mL of 0.1 M Diethanolamine prep2->ph_adjust setup Place 50 mL of buffer in beaker with stir bar and calibrated pH probe ph_adjust->setup titrate_acid Add 0.2 mL increments of standardized 0.5 M HCl. Record pH after each addition. setup->titrate_acid titrate_base Repeat with a fresh 50 mL of buffer, titrating with standardized 0.5 M NaOH. setup->titrate_base plot Plot pH vs. Volume (mL) of titrant added titrate_acid->plot titrate_base->plot calc Calculate Buffering Capacity (β) in the flattest region of the curve: β = ΔB / ΔpH plot->calc compare Compare the β values for both buffers calc->compare

Caption: Workflow for determining and comparing buffering capacity.

Step-by-Step Methodology:

  • Prepare Stock Solutions:

    • Prepare a 100 mL solution of 0.1 M Diethanolamine (1.051 g in ~90 mL deionized water).

    • Prepare a 100 mL solution of 0.1 M 2-(Methylamino)propane-1,3-diol (1.051 g in ~90 mL deionized water).

  • pH Adjustment:

    • While stirring, slowly add concentrated HCl to each solution to adjust the pH to 9.0 at a constant temperature (e.g., 25°C).

    • Bring the final volume of each solution to exactly 100 mL with deionized water.

  • Titration Setup:

    • Calibrate a pH meter using standard buffers (e.g., pH 7.0 and pH 10.0).

    • Place 50 mL of one of the buffer solutions into a 100 mL beaker with a magnetic stir bar.

    • Immerse the pH electrode in the solution and ensure the reading is stable.

  • Acid Titration:

    • Fill a 10 mL burette with a standardized 0.5 M HCl solution.

    • Record the initial pH of the buffer solution.

    • Add the HCl in 0.2 mL increments. After each addition, allow the pH to stabilize and record the value.

    • Continue until the pH has dropped by at least 2 units.

  • Base Titration:

    • Rinse the equipment thoroughly.

    • Using a fresh 50 mL aliquot of the same buffer, repeat the titration process using a standardized 0.5 M NaOH solution until the pH has risen by at least 2 units.

  • Repeat for Second Buffer:

    • Perform the entire acid and base titration procedure (steps 3-5) for the second buffer compound.

  • Data Analysis:

    • For each titration, plot pH (y-axis) versus the volume of titrant added (x-axis).

    • The buffering capacity (β) is the inverse of the slope of this curve. The region with the shallowest slope (highest buffering capacity) should be centered around the buffer's pKa.

Conclusion and Final Recommendations

The choice between 2-(Methylamino)propane-1,3-diol and Diethanolamine is a choice between a hypothetical, specialized agent and an established, well-characterized one.

Diethanolamine (DEA) is the pragmatic choice for most applications requiring a buffer in the pH 8.0-10.0 range. Its properties are known, it is readily available, and it is validated for specific, common assays like those for alkaline phosphatase. Its primary drawback is a significant temperature dependence and its capacity to chelate metal ions, which requires careful consideration and control.

2-(Methylamino)propane-1,3-diol remains a theoretical alternative. Based on its structure, it presents a compelling hypothesis for use in systems where metal ion interference is a primary concern. However, its lack of empirical characterization—specifically its pKa and ΔpKa/°C—means that any researcher wishing to use it must first perform the validation studies described in this guide. It represents an option for highly specialized cases where common buffers have proven inadequate, but it requires a greater initial investment in characterization and validation.

For the practicing scientist, the decision matrix is clear: rely on the known entity, Diethanolamine, for established protocols, while being acutely aware of its limitations. Consider a novel agent like 2-(Methylamino)propane-1,3-diol only when those limitations become a critical barrier to experimental success.

Diagram of Chemical Structures

Caption: Chemical structures of Diethanolamine and 2-(Methylamino)propane-1,3-diol.

References

  • NovoPro. (2019, July 2). Dissociation constant pKa (25 °C), dpKa/dT, and molecular mass of buffers. [Link]

  • Vaz, G. M., et al. (2014). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Journal of Chemical & Engineering Data. [Link]

  • ChemBK. (2024, April 9). 2-Amino-2-methyl-1,3-propanediol. [Link]

  • Jinan Future chemical Co.,Ltd. 2-Amino-2-methyl-1,3-propanediol CAS:115-69-5. [Link]

  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. [Link]

  • Santos. (2021, March). DIETHANOLAMINE Dossier. [Link]

  • AIST. Biological buffers pKa calculation. [Link]

  • Williams, R. pKa Data Compilation. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8113, Diethanolamine." PubChem. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20545753, 2-(Methylamino)propane-1,3-diol." PubChem. [Link]

  • Scribd. pKa Values Compilation for Various Compounds. [Link]

  • Cheméo. Chemical Properties of 2-Amino-2-methyl-1,3-propanediol (CAS 115-69-5). [Link]

  • ResearchGate. (2018). Dissociation steps and pKa values at 25 °C and 37 °C of the buffers...[Link]

  • The OChemTutor. pKa values. [Link]

  • NIST. 2-Amino-2-methyl-1,3-propanediol. [Link]

  • Approximate pKa chart of the functional groups: values to know. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1531, 2-Amino-2-methyl-1,3-propanediol." PubChem. [Link]

  • Pharmaffiliates. 2-(Methylamino)propane-1,3-diol. [Link]

  • Wikipedia. 1,3-Propanediol. [Link]

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Validation

Industrial Benchmarking: 2-(Methylamino)propane-1,3-diol Synthesis &amp; Purification

Executive Summary & Industrial Context 2-(Methylamino)propane-1,3-diol (CAS 77697-86-0), commonly known as N-methylserinol, is a highly versatile aminodiol[1]. Historically, it has been monitored primarily as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Industrial Context

2-(Methylamino)propane-1,3-diol (CAS 77697-86-0), commonly known as N-methylserinol, is a highly versatile aminodiol[1]. Historically, it has been monitored primarily as a critical isomeric impurity in the synthesis of 3-methylamino-1,2-propanediol—the primary precursor for low-osmotic non-ionic contrast agents such as Iopromide[2]. However, it has recently emerged as a high-value building block in its own right. Most notably, it is utilized as a hydrophilic modifying agent in the synthesis of polydiorganosiloxane vinylic crosslinkers, which are essential for manufacturing advanced, highly wettable silicone hydrogel contact lenses[3].

Because structural isomerism drastically affects both polymer wettability and contrast agent safety profiles, industrial synthesis of this compound demands exceptional regioselectivity and analytical purity. This guide benchmarks the three primary industrial pathways for sourcing 2-(Methylamino)propane-1,3-diol.

Mechanistic Evaluation of Synthesis Routes

Route A: Reductive Amination of Dihydroxyacetone (DHA)
  • Mechanism : This route involves the direct condensation of dihydroxyacetone with methylamine to form an imine/hemiaminal intermediate, followed by catalytic hydrogenation.

  • Causality behind Experimental Choices : Methylamine is highly nucleophilic and basic. DHA, however, is highly sensitive to base-catalyzed aldol condensation and dimerization. To circumvent this, the reaction cannot use free methylamine base. Instead, the protocol mandates the use of methylamine hydrochloride buffered with sodium acetate to maintain a slightly acidic environment (pH 5.0–5.5). This suppresses enolate formation while providing sufficient free amine for condensation.

  • Industrial Viability : Moderate. While raw materials are inexpensive, the E-factor is negatively impacted by the need for strict pH control and the generation of aqueous salt waste.

Route B: Selective N-Methylation of Serinol via Oxazolidine (Preferred)
  • Mechanism : Serinol (2-amino-1,3-propanediol) reacts with formaldehyde to form an oxazolidine ring. This intermediate is then subjected to catalytic hydrogenolysis to yield the mono-methylated product.

  • Causality behind Experimental Choices : Direct alkylation of serinol with methyl halides or standard Eschweiler-Clarke conditions inevitably yields over-methylated byproducts (N,N-dimethylserinol). By utilizing formaldehyde to cyclize the molecule, the oxazolidine ring acts as an elegant, self-forming protecting group that locks both the nitrogen and oxygen atoms. Subsequent reductive ring-opening strictly yields the mono-methylated product, completely preventing over-alkylation.

  • Industrial Viability : High. This route guarantees exceptional regioselectivity (>98%) and allows for a solvent-efficient workflow.

Route C: Isomeric Byproduct Recovery (Glycidol Amination)
  • Mechanism : In the industrial synthesis of 3-methylamino-1,2-propanediol, methylamine attacks glycidol. While the primary attack occurs at the terminal epoxide carbon, a minor fraction undergoes atypical ring opening at the more substituted carbon, yielding 2-(methylamino)propane-1,3-diol[4].

  • Industrial Viability : Economically advantageous for contrast agent manufacturers who recover it via high-vacuum fractional distillation from waste streams, but unreliable as a primary, scalable source due to batch-to-batch variance.

Quantitative Benchmarking

The following table summarizes the performance metrics of the three industrial routes:

MetricRoute A: DHA AminationRoute B: Serinol N-MethylationRoute C: Glycidol Byproduct Recovery
Overall Yield 60–65%85–90%<10% (recovered as byproduct)
Regioselectivity Moderate (Aldol side-reactions)>98% (Strict mono-methylation)Poor (Isomeric mixture)
E-Factor High (Aqueous waste, buffers)Low (Solvent recycling possible)N/A (Waste valorization)
Scalability Limited by exotherm & pH controlExcellent (Self-protecting intermediate)Dependent on primary product demand
Primary Cost Driver Downstream purificationSerinol raw materialFractional distillation energy

Self-Validating Experimental Protocol: Route B

To ensure reproducibility and trustworthiness, the following protocol for Route B is designed as a self-validating system utilizing strict In-Process Controls (IPCs) that dictate reaction progression based on physical causality rather than arbitrary time limits.

Step 1: Oxazolidine Cyclization

  • Charge a jacketed reactor with Serinol (1.0 eq) and anhydrous toluene (5 volumes).

  • Slowly add aqueous formaldehyde (37%, 1.05 eq) while maintaining the internal temperature below 30 °C to control the initial exotherm.

  • Equip the reactor with a Dean-Stark trap and heat the mixture to reflux.

  • Self-Validation (IPC 1): The reaction is deemed complete only when the exact stoichiometric volume of water (combining the water from the formalin solution and the condensation byproduct) is collected in the trap. This physical metric confirms full cyclization without requiring offline sampling.

Step 2: Catalytic Hydrogenolysis

  • Transfer the anhydrous toluene solution of the oxazolidine intermediate to a pressure reactor.

  • Add 5% Pt/C catalyst (0.01 eq). Purge with nitrogen, then pressurize with H2​ gas to 50 psi.

  • Self-Validation (IPC 2): Monitor the hydrogen mass flow meter. The reaction is complete when H2​ uptake ceases entirely and the reactor pressure stabilizes for 30 consecutive minutes, ensuring complete reductive ring-opening.

Step 3: Workup and Isolation

  • Filter the catalyst through a Celite pad and concentrate the filtrate under reduced pressure.

  • Purify the crude oil via short-path fractional distillation under high vacuum.

  • Self-Validation (IPC 3): Validate isomeric purity using the GC-FID method detailed below.

Analytical Validation: GC-FID Isomer Resolution

Validating the purity of 2-(methylamino)propane-1,3-diol requires resolving it from its closely related isomer, 3-methylamino-1,2-propanediol. Standard direct injection fails due to the compound's high viscosity and severe peak tailing[2].

Based on validated industrial chromatographic standards[4], use the following protocol:

  • Sample Preparation : Dissolve 0.1 mL of the synthesized product in 2 mL of chromatographically pure methanol. This reduces viscosity and prevents the introduction of derivatization artifacts[2].

  • Chromatographic Parameters : Utilize an Agilent DB-1701 quartz capillary column (30m × 0.32mm × 0.5µm) coupled with a Flame Ionization Detector (FID). Maintain the column temperature isothermally between 240–260 °C[2].

  • Resolution Metrics : Under these conditions, 2-methylamino-1,3-propanediol elutes first at approximately 1.870 minutes , while the 3-methylamino-1,2-propanediol isomer elutes at 2.622 minutes [4]. This baseline resolution allows for precise quantification of regioselectivity.

Mechanistic Workflow Diagram

SynthesisRoutes cluster_RouteA Route A: DHA Reductive Amination cluster_RouteB Route B: Serinol N-Methylation A1 Dihydroxyacetone + Methylamine A2 Imine Intermediate A1->A2 Condensation A3 Catalytic Hydrogenation A2->A3 Reduction Target 2-(Methylamino)propane-1,3-diol A3->Target Yield: 60-65% B1 Serinol + Formaldehyde B2 Oxazolidine Intermediate B1->B2 Cyclization B3 Reductive Ring-Opening B2->B3 Reduction B3->Target Yield: 85-90%

Figure 1: Mechanistic workflow comparing Route A and Route B for N-methylserinol synthesis.

References

  • [2] Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography (Patent). PatSnap. 2

  • [3] US10081697B2 - Hydrophilized polydiorganosiloxane vinylic crosslinkers and uses thereof (Patent). Google Patents. 3

  • [1] 2-(Methylamino)propane-1,3-diol | C4H11NO2 | CID 20545753. PubChem, National Institutes of Health. 1

  • [4] CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography (Patent). Google Patents. 4

Sources

Comparative

Efficacy of 2-(Methylamino)propane-1,3-diol Derivatives vs. Traditional Contrast Agents: A Technical Comparison Guide

As diagnostic imaging pushes the boundaries of spatial and temporal resolution, the physicochemical limitations of iodinated contrast media (ICM) have become a primary bottleneck. For researchers and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

As diagnostic imaging pushes the boundaries of spatial and temporal resolution, the physicochemical limitations of iodinated contrast media (ICM) have become a primary bottleneck. For researchers and drug development professionals, the transition from traditional high-osmolar contrast media (HOCM) to advanced low-osmolar contrast media (LOCM) represents a critical area of optimization.

This guide provides an in-depth comparative analysis of traditional contrast agents against next-generation non-ionic agents synthesized using the 2-(Methylamino)propane-1,3-diol (N-methylserinol) scaffold. By examining the mechanistic rationale, comparative efficacy data, and rigorous experimental validation protocols, we aim to demonstrate why this specific derivative class is becoming the gold standard in high-flow angiographic and tomographic imaging.

Mechanistic Rationale: The Role of N-Methylation and 1,3-Diol Hydration

To understand the superiority of 2-(Methylamino)propane-1,3-diol derivatives, we must analyze the molecular causality behind contrast agent toxicity and viscosity.

Traditional ionic agents (e.g., Diatrizoate) dissociate in solution, creating hyperosmolar environments (~1500 mOsm/kg) that draw water from endothelial cells, causing severe vasodilation, pain, and nephrotoxicity. First-generation non-ionic agents (e.g., Iohexol, Iopamidol) solved the dissociation problem but still relied on primary amines or standard diols that form extensive intermolecular hydrogen-bond networks, resulting in high macroscopic viscosity at clinical iodine concentrations (350–400 mg I/mL).

The integration of the scaffold introduces two critical structural advantages:

  • Steric Shielding & Hydration: The 1,3-diol configuration projects hydroxyl groups outward, creating a dense, stable hydration sphere. This water shell effectively masks the chemotoxic triiodinated benzene ring from interacting with cellular membranes, drastically increasing the LD₅₀.

  • Viscosity Reduction via N-Methylation: By replacing a hydrogen atom on the amine nitrogen with a methyl group, the molecule loses a critical hydrogen-bond donor. This disrupts the intermolecular H-bond network between adjacent contrast molecules. The resulting decrease in internal fluid friction allows for highly concentrated iodine solutions that maintain exceptional syringeability.

Mechanism A Primary Amine Scaffold (e.g., Serinol) B Extensive Intermolecular H-Bonding A->B C High Macroscopic Viscosity B->C D 2-(Methylamino)propane-1,3-diol (Secondary Amine) E Disrupted H-Bond Network D->E F Low Viscosity & High Syringeability E->F

Logical relationship demonstrating how N-methylation reduces macroscopic viscosity.

Comparative Efficacy & Physicochemical Data

The table below synthesizes quantitative data comparing a traditional HOCM, a standard first-generation LOCM, and an advanced 2-(Methylamino)propane-1,3-diol derivative (using Iomeprol as the clinical proxy).

Clinical evaluations confirm that the N-methylated diol derivatives provide equivalent or superior diagnostic enhancement while significantly reducing the injection pressure required during high-speed computed tomography (CT) and digital subtraction angiography .

ParameterTraditional HOCM (Diatrizoate)Standard LOCM (Iohexol)2-(Methylamino)propane-1,3-diol Derivative (e.g., Iomeprol)
Iodine Concentration 370 mg I/mL350 mg I/mL350 mg I/mL
Osmolality (mOsm/kg H₂O) ~1500844521
Viscosity at 37°C (cP) 8.410.47.5
Chemotoxicity (LD₅₀, g I/kg) ~10~15>20
Iodine Delivery Rate (IDR) Limited by pressureModerateOptimal (High Flow)
Clinical Tolerability High rate of pain/heatModerate heat sensationExcellent; minimal discomfort

Experimental Validation Protocols

To objectively validate the efficacy and physical properties of these contrast agents, drug development professionals must employ self-validating experimental systems. The following protocols detail the methodologies required to replicate these findings.

Protocol 1: Rheological and Osmotic Profiling

Causality Focus: We utilize a cone-and-plate rheometer rather than a capillary viscometer because it provides a uniform shear rate across the entire sample. This is critical for accurately modeling the non-Newtonian shear forces experienced by the contrast agent as it is forced through a narrow-gauge intravenous catheter.

Step-by-Step Methodology:

  • Sample Preparation: Equilibrate all contrast media samples (350 mg I/mL) in a highly controlled thermal water bath at exactly 37.0°C ± 0.1°C for 60 minutes prior to testing.

  • Rheometer Calibration: Calibrate the cone-and-plate rheometer using NIST-traceable Newtonian fluid standards (e.g., pure water and standard silicone oils) to establish a baseline error margin of <1%.

  • Viscosity Measurement: Apply a 1.0 mL sample to the rheometer plate. Run a shear rate sweep from 10 s⁻¹ to 1000 s⁻¹. Record the dynamic viscosity (cP). The 2-(Methylamino)propane-1,3-diol derivative should consistently demonstrate a ~25-30% reduction in viscosity compared to standard LOCMs at high shear rates.

  • Osmolality Validation: Use a vapor pressure osmometer calibrated with 100, 290, and 1000 mOsm/kg NaCl standards. Vapor pressure osmometry is preferred over freezing-point depression, as highly concentrated iodine solutions can exhibit supercooling artifacts.

Protocol 2: In Vivo Micro-CT Angiography (Murine Model)

Causality Focus: A programmable syringe pump is mandatory for this in vivo step. Manual injection introduces variable shear rates and inconsistent Iodine Delivery Rates (IDR), which confounds the Hounsfield Unit (HU) enhancement curves. By standardizing the IDR, the protocol becomes a self-validating system where vascular enhancement is strictly a function of the contrast agent's physicochemical properties.

Step-by-Step Methodology:

  • Subject Preparation: Anesthetize C57BL/6 mice using 1.5-2.0% isoflurane. Secure the subject in the Micro-CT scanner bed and perform a non-contrast baseline scan to establish native tissue radiodensity.

  • Catheterization: Cannulate the lateral tail vein using a 27-gauge catheter. Flush with 20 µL of heparinized saline to ensure patency.

  • Standardized Injection: Connect the catheter to a programmable syringe pump loaded with the pre-warmed (37°C) contrast agent. Set the injection volume to 2.0 mL/kg at a strict flow rate of 0.1 mL/sec.

  • Dynamic Imaging: Initiate the Micro-CT scan simultaneously with the injection. Capture the arterial phase (10-15 seconds post-injection) and venous phase (30-45 seconds post-injection).

  • Quantitative Analysis: Define Regions of Interest (ROIs) in the abdominal aorta and renal cortex. Calculate the peak enhancement in Hounsfield Units (HU). The lower viscosity of the N-methylated derivative ensures a tighter, higher-amplitude bolus geometry, resulting in superior peak arterial enhancement.

Workflow N1 Preparation of Contrast Media (Pre-warmed to 37°C) N2 Programmable Syringe Pump (Standardized IDR) N1->N2 N3 Intravenous Tail Vein Injection (Murine Model) N2->N3 N4 Dynamic Micro-CT Scanning (Arterial & Venous Phases) N3->N4 N5 Quantitative HU Analysis (Abdominal Aorta & Kidneys) N4->N5

Step-by-step experimental workflow for in vivo Micro-CT efficacy validation.

Conclusion

The transition from traditional contrast agents to derivatives based on the 2-(Methylamino)propane-1,3-diol scaffold is not merely an incremental update; it is a chemically deliberate optimization of fluid dynamics and biocompatibility. By breaking intermolecular hydrogen bonds via N-methylation while maintaining a robust 1,3-diol hydration sphere, these agents deliver higher iodine concentrations at lower injection pressures. For diagnostic imaging, this translates directly to improved spatial resolution, reduced catheter-induced trauma, and enhanced patient safety.

References

  • PubChem Compound Summary for CID 20545753, 2-(Methylamino)propane-1,3-diol. National Center for Biotechnology Information. URL:[Link]

  • Iomeprol versus iopamidol in contrast-enhanced computed tomography of thoracic and abdominal organs. European Journal of Radiology. URL:[Link]

  • Iomeprol vs iopamidol in intraarterial peripheral digital subtraction angiography. Angiology. URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Methylamino)propane-1,3-diol

This guide provides essential safety and logistical information for the handling and disposal of 2-(Methylamino)propane-1,3-diol (CAS No. 77697-86-0).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-(Methylamino)propane-1,3-diol (CAS No. 77697-86-0). As researchers, scientists, and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, offering a deep dive into the rationale behind our recommended procedures, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Hazard: The "Why" Behind the "What"

2-(Methylamino)propane-1,3-diol is an amino alcohol that presents several potential hazards. A thorough understanding of these risks is fundamental to appreciating the necessity of the personal protective equipment (PPE) outlined in this guide.

According to available safety data, this compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): It is harmful if swallowed, in contact with skin, or if inhaled[1].

  • Skin Irritation/Corrosion: It is known to cause skin irritation, and some sources indicate it can cause severe skin burns[1][2][3][4]. This is due to its alkaline nature, typical of amines, which can disrupt the lipid barrier of the skin.

  • Serious Eye Damage/Irritation: Direct contact with the eyes can cause serious irritation or even severe eye damage[1][2][3][4]. The high pH and chemical nature of the compound can lead to rapid damage to the cornea.

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation[1][2].

Given these hazards, a multi-faceted approach to PPE is not just recommended; it is imperative for ensuring your well-being and the integrity of your research.

The Core Arsenal: Your Personal Protective Equipment

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling 2-(Methylamino)propane-1,3-diol. The following table summarizes the recommended PPE for various laboratory operations.

Laboratory OperationMinimum PPE RequirementRecommended Upgrade for Increased Protection
Weighing and Aliquoting (Solid or Liquid) - Safety glasses with side shields- Nitrile gloves (double-gloved)- Laboratory coat- Chemical splash goggles- Face shield (in addition to goggles)- Chemical-resistant apron over lab coat
Preparing Solutions (at room temperature) - Chemical splash goggles- Nitrile gloves (double-gloved)- Laboratory coat- Face shield (in addition to goggles)- Neoprene or butyl rubber gloves- Chemical-resistant apron over lab coat
Running Reactions (elevated temperature or pressure) - Chemical splash goggles- Face shield- Neoprene or butyl rubber gloves- Laboratory coat- Chemical-resistant apron- Work in a certified chemical fume hood- Consider a supplied-air respirator for large-scale or long-duration procedures
Handling Spills - Full-face respirator with ammonia/methylamine cartridges- Chemical-resistant suit- Neoprene or butyl rubber gloves- Chemical-resistant boots- Self-contained breathing apparatus (SCBA) for large or poorly ventilated spills

A Deeper Dive into Your Protective Gear

Hand Protection: More Than Just a Glove

The choice of glove material is critical. While nitrile gloves offer good initial protection for minor splashes and handling, their resistance to amino alcohols can be limited with prolonged contact.

  • Nitrile Gloves: Suitable for short-term handling and incidental contact. Always double-glove to provide an extra layer of protection and to allow for safe removal of the outer glove if contamination occurs.

  • Neoprene and Butyl Rubber Gloves: These materials generally offer superior resistance to alcohols and amines and are recommended for tasks involving larger quantities or extended handling times[5]. Always consult the glove manufacturer's specific chemical resistance chart for detailed breakthrough times.

Eye and Face Protection: An Impenetrable Shield

Given the severe eye irritation potential, standard safety glasses are insufficient.

  • Chemical Splash Goggles: These should be worn at all times when handling the liquid form of the chemical. They provide a seal around the eyes, protecting from splashes from all angles.

  • Face Shield: A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as when transferring large volumes or during heated reactions.

Respiratory Protection: Safeguarding Your Inhalation Pathway

Engineering controls are the first line of defense.

  • Chemical Fume Hood: All work with 2-(Methylamino)propane-1,3-diol that may generate vapors or aerosols should be conducted in a properly functioning chemical fume hood.

  • Respirators: In the event of a spill, or if engineering controls are not sufficient, respiratory protection is necessary. A full-face respirator with a green-coded ammonia/methylamine cartridge is the appropriate choice[6][7].

Operational Plan: A Step-by-Step Guide to Safe Handling

Donning Personal Protective Equipment

A meticulous approach to putting on PPE is your first step towards a safe procedure.

Donning_PPE A 1. Inspect all PPE for damage (cracks, tears, etc.). B 2. Put on inner pair of nitrile gloves. A->B C 3. Don laboratory coat and fasten completely. B->C D 4. Put on outer pair of chemical-resistant gloves (nitrile, neoprene, or butyl). C->D E 5. Don chemical splash goggles. D->E F 6. If required, put on face shield. E->F G 7. If required, perform respirator fit check and don respirator. F->G

Figure 1. Step-by-step process for donning PPE.
Doffing (Removing) Personal Protective Equipment

The removal of PPE is a critical step to prevent cross-contamination.

Doffing_PPE A 1. Remove outer pair of gloves, turning them inside out. B 2. Remove face shield (if used). A->B C 3. Remove laboratory coat, rolling it inside out. B->C D 4. Remove chemical splash goggles. C->D E 5. Remove inner pair of gloves, turning them inside out. D->E F 6. Wash hands thoroughly with soap and water. E->F

Figure 2. Step-by-step process for doffing PPE.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a legal and ethical responsibility. Under no circumstances should 2-(Methylamino)propane-1,3-diol or its containers be disposed of in the regular trash or down the drain.

Chemical Waste
  • Segregation: All waste containing 2-(Methylamino)propane-1,3-diol should be collected in a dedicated, clearly labeled, and chemically compatible waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "2-(Methylamino)propane-1,3-diol," and the approximate concentration and volume.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids[8].

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[9].

Contaminated PPE
  • Gloves, Bench Paper, etc.: All solid materials that have come into contact with 2-(Methylamino)propane-1,3-diol should be considered hazardous waste and disposed of in a labeled solid waste container.

  • Reusable PPE: Reusable items like face shields and goggles should be decontaminated with soap and water before reuse.

In Case of Emergency: First Aid Measures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[3][4].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][4].

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[8].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3][8].

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also fostering a laboratory environment where groundbreaking science can be conducted safely and responsibly.

References

  • 2-(methylamino)propane-1,3-diol — Chemical Substance Information - NextSDS. (n.d.).
  • 2-(methylamino)propane-1,3-diol | 77697-86-0 - Sigma-Aldrich. (n.d.).
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • Ansell. (n.d.). Ansell 8th Edition Chemical Resistance Guide. All American Environmental Services Inc.
  • 2-(Methylamino)propane-1,3-diol | C4H11NO2 | CID 20545753 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14).
  • Cartridge Selection. (n.d.). Northwestern University.
  • OSHA Glove Selection Chart. (n.d.). University of South Florida.
  • Chemical Resistance of Gloves – Quick guide. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14).
  • Color Coding for NIOSH Approved Respirator Cartridges and Canisters. (n.d.).
  • Butyl Gloves. (2025, June 22). The Glove Guru.
  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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